1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
Beschreibung
Eigenschaften
Molekularformel |
C7H10N6O |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H10N6O/c14-7(1-12-5-8-3-10-12)2-13-6-9-4-11-13/h3-7,14H,1-2H2 |
InChI-Schlüssel |
QJEGLEZKYXQOOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C=N1)CC(CN2C=NC=N2)O |
Herkunft des Produkts |
United States |
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol chemical structure and physicochemical properties
An In-depth Technical Guide to 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol: Structure, Properties, and Applications
Introduction
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and drug development.[1] Its core structure, featuring a propan-2-ol backbone symmetrically substituted with two 1,2,4-triazole rings, serves as a foundational scaffold for a class of potent antifungal agents.[1] The 1,2,4-triazole moiety is a well-established pharmacophore known for a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticonvulsant properties.[2]
This compound is a crucial intermediate in the synthesis of widely used antifungal drugs, most notably fluconazole, where a 2,4-difluorophenyl group is attached to the central carbon of the propanol chain.[3][4] The dual triazole substitution is a key feature that can enhance the molecule's interaction with biological targets, potentially leading to improved efficacy against resistant fungal strains.[1] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and applications of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The unique structural arrangement of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol underpins its chemical behavior and biological activity.
Chemical Structure
The molecule consists of a three-carbon propanol chain with a hydroxyl group at the central carbon (C2). Two 1,2,4-triazole rings are attached to the first and third carbon atoms via a nitrogen atom of each ring.[1]
Caption: Chemical structure of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol.
Physicochemical Properties
The physicochemical properties of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol are summarized in the table below. Specific experimental data for the parent compound is limited in publicly available literature; therefore, some properties are based on closely related structures and computational predictions.
| Property | Value | Source |
| IUPAC Name | 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | [1] |
| Molecular Formula | C₇H₁₀N₆O | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Canonical SMILES | C1=NN(C=N1)CC(CN2C=NC=N2)O | [1] |
| Melting Point | Data not available for the parent compound. Fluconazole (a derivative) has a melting point of 138-140°C. | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol and methanol, with some solubility in water due to the hydroxyl group and nitrogen atoms capable of hydrogen bonding. | |
| pKa | The 1,2,4-triazole rings confer weak basicity to the molecule. |
Synthesis and Mechanism of Action
The synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol and its derivatives is well-documented, with various methods developed to ensure high yields and regioselectivity.
Synthesis
A common and efficient method for the synthesis of this class of compounds involves the reaction of an epoxide with 1,2,4-triazole. A key precursor for the synthesis of the parent compound is 1,3-bis-[3][5][6] triazol-1-yl-propan-2-one, which can be synthesized from 1,3-dichloroacetone and 1,2,4-triazole.[6] The ketone is then reduced to the corresponding alcohol.
Alternatively, a widely used approach for producing derivatives like fluconazole involves a regiospecific process starting from a substituted oxirane.[6]
Caption: Simplified synthesis workflow for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol.
Experimental Protocol: Synthesis of 1,3-bis-[3][5][6] triazol-1-yl-propan-2-one (Precursor)
This protocol is adapted from established methods for the synthesis of similar compounds.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloroacetone in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalyst, such as nano-silica supported sulfuric acid (nano-SSA), to activate the carbonyl group of the dichloroacetone.[6] Stir the mixture for approximately 30 minutes.
-
Nucleophilic Substitution: Add 1,2,4-triazole to the reaction mixture. The nitrogen atoms of the triazole rings will act as nucleophiles, displacing the chlorine atoms of the dichloroacetone.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter the catalyst and wash with the solvent. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1,3-bis-[3][5][6] triazol-1-yl-propan-2-one.
Experimental Protocol: Reduction to 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
-
Dissolution: Dissolve the synthesized 1,3-bis-[3][5][6] triazol-1-yl-propan-2-one in a suitable solvent, such as methanol or ethanol.
-
Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the solution while stirring. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction and Quenching: Allow the reaction to proceed until the starting material is consumed (monitored by TLC). Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be further purified by recrystallization.
Mechanism of Action
The primary biological activity of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol and its derivatives is their potent antifungal effect.[1] This is achieved through the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.[5][7]
The mechanism involves the following steps:
-
Target Enzyme: The molecule targets the fungal cytochrome P450 enzyme, 14-α-demethylase.[4][5] This enzyme is crucial for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[7]
-
Inhibition of Ergosterol Synthesis: By binding to the heme iron of the cytochrome P450 enzyme, the triazole ring inhibits the demethylation of lanosterol, a precursor to ergosterol.[5][7] This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane.[8]
-
Cell Membrane Disruption: The altered sterol composition of the cell membrane disrupts its integrity and function, leading to increased permeability and inhibition of fungal growth.[7][9]
Caption: Simplified pathway of ergosterol biosynthesis and its inhibition.
Spectroscopic Characterization
The structure of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol can be elucidated and confirmed using various spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the triazole rings, the methylene groups (CH₂), the methine group (CH), and the hydroxyl group (OH). The protons on the triazole rings would appear as singlets in the aromatic region. The CH₂ protons would likely appear as a doublet of doublets due to coupling with the adjacent CH proton. The CH proton would appear as a multiplet, and the OH proton would be a broad singlet, the position of which is dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the carbon atoms of the triazole rings and the propanol backbone. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms might be observed if the two triazole-substituted methylene groups are chemically equivalent.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. The C=N and N=N stretching vibrations of the triazole rings are expected in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 194.19. Common fragmentation patterns would involve the loss of a water molecule (M-18), and cleavage of the C-C bonds of the propanol backbone, leading to fragments corresponding to the triazolylmethyl group.
Applications and Future Perspectives
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is a versatile molecule with significant applications and potential for future development.
Current Applications:
-
Pharmaceutical Intermediate: Its primary role is as a key building block in the synthesis of more complex antifungal drugs, such as fluconazole and its analogues.[3][10]
-
Antifungal Research: The parent compound and its simple derivatives are used as model systems to study the structure-activity relationships of triazole-based antifungal agents.[5][11]
Future Perspectives:
-
Novel Antifungal Agents: There is ongoing research to develop new derivatives of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol with enhanced antifungal activity, a broader spectrum, and improved efficacy against drug-resistant fungal strains.[3]
-
Agrochemicals: The inherent biological activity of the triazole moiety makes this scaffold a candidate for the development of new fungicides for agricultural use.[1]
-
Material Science: The unique structure of this compound, with its multiple nitrogen atoms, makes it a potential ligand for the formation of coordination polymers and metal-organic frameworks with interesting material properties.[1]
Conclusion
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is a compound of fundamental importance in the development of azole antifungal agents. Its straightforward synthesis, coupled with the potent biological activity conferred by the bis-triazole structure, makes it a valuable platform for medicinal chemistry research. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for the rational design of new and more effective therapeutic agents to combat the growing challenge of fungal infections.
References
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Arkivoc. (2007). 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. [Link]
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Molecules. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]
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The Royal Society of Chemistry. (2023). Supplementary Information - NiFe2O4@SiO2-Cu as a novel and efficient magnetically recoverable nanocatalyst for regioselective synthesis of β-thiol-1,2,3-triazoles under benign conditions. [Link]
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Bulgarian Chemical Communications. (2014). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. [Link]
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RSC Publishing. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. [Link]
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Nature Communications. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. [Link]
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ResearchGate. (2007). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: Synthesis, antifungal evaluation and QSAR studies by Hansch analysis. [Link]
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ResearchGate. (2016). Triazole antifungals: A review. [Link]
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Journal of Applied Pharmaceutical Science. (2017). Synthesis and physicochemical studies of fluconazole ionic liquids. [Link]
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Symbiosis Online Publishing. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. [Link]
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ISRES. (2022). Antifungal Properties of 1,2,4-Triazoles. [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (2026). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram. [Link]
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GSRS. (n.d.). 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. [Link]
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Ion Fragmentation of Small Molecules in Mass Spectrometry. (2011). [Link]
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The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
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IJRPC. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]
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Rasayan Journal of Chemistry. (2021). TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. [Link]
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PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol. [Link]
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PubChem. (n.d.). 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. [Link]
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Inxight Drugs. (n.d.). 1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (2025). infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram. [Link]
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1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol: Mechanism of Action in Fungal CYP51 Inhibition and Structural Optimization
Executive Summary
The 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol scaffold is the defining pharmacophore of fluconazole and several next-generation azole antifungals. By selectively targeting fungal lanosterol 14α-demethylase (CYP51), this scaffold disrupts ergosterol biosynthesis, leading to catastrophic membrane failure in pathogenic fungi[1]. This technical guide dissects the structural biology, mechanistic causality, and experimental validation of CYP51 inhibition by this bis-triazole scaffold, providing actionable insights for drug development professionals.
Structural Biology & Mechanism of Action
The efficacy of the 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol scaffold is rooted in its precise spatial geometry, which allows it to exploit the active site of fungal CYP51[2]. The mechanism of action is driven by three distinct structural domains:
-
The 1,2,4-Triazole Rings (Heme Coordination): The primary driver of inhibition is the coordinate covalent bond formed between the N4 nitrogen atom of one of the triazole rings and the ferric (Fe³⁺) heme iron at the catalytic center of CYP51[2]. The sp² hybridized nitrogen donates its lone pair to displace the native water molecule at the sixth coordination position of the heme porphyrin ring. The second triazole ring, while not coordinating the iron, projects into the hydrophobic substrate access channel, displacing water molecules and contributing to the binding entropy.
-
The Hydroxyl Group (-OH) (Anchoring): The propan-2-ol hydroxyl group acts as a critical hydrogen-bond donor/acceptor. In Candida albicans CYP51 (Erg11p), this group forms a strict hydrogen bond network with Tyrosine 132 (Tyr132) and other residues in Helix I. This anchors the scaffold, ensuring the triazole N4 remains perfectly perpendicular to the heme plane.
-
The Aromatic System (Selectivity): The addition of a halogenated phenyl ring (e.g., 2,4-difluorophenyl in fluconazole) at the C2 position of the propanol backbone inserts into the deep hydrophobic cleft of the enzyme[2]. This interaction is the primary determinant of the drug's selectivity for fungal CYP51 over mammalian orthologs (like human CYP3A4).
Pharmacophore Binding Model of the Bis-Triazole Scaffold within the CYP51 Active Site.
Ergosterol Biosynthesis Disruption
CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol. When the bis-triazole scaffold occupies the active site, lanosterol cannot bind. This competitive inhibition causes a dual-pronged fungistatic effect[3]:
-
Ergosterol Depletion: The lack of ergosterol compromises membrane fluidity, asymmetry, and the function of membrane-bound enzymes (e.g., chitin synthases).
-
Toxic Sterol Accumulation: The blockade forces the accumulation of 14α-methylated sterols (such as 14α-methyl-3,6-diol). The bulky 14α-methyl group prevents the planar packing of the lipid bilayer, leading to membrane hyper-permeability and eventual cell cycle arrest.
Ergosterol Biosynthesis Pathway and CYP51 Inhibition by the Bis-Triazole Scaffold.
Experimental Methodologies for Validating CYP51 Inhibition
To rigorously evaluate the binding kinetics and cellular efficacy of 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives, two self-validating protocols are standard in the field.
Protocol 1: Type II Difference Spectroscopy (In Vitro Binding Assay)
This assay leverages the distinct spectral shift that occurs when the triazole nitrogen coordinates with the heme iron, transitioning the iron from a high-spin to a low-spin state.
-
Enzyme Preparation: Purify recombinant fungal CYP51 (e.g., C. albicans Erg11p) and dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline absorption spectrum from 350 to 500 nm. Self-Validation: A flat baseline ensures no optical artifacts exist between the cuvettes.
-
Ligand Titration: Titrate the bis-triazole compound (dissolved in DMSO) into the sample cuvette in 0.5 µM increments (0.1 to 10 µM final concentration). Add an equivalent volume of pure DMSO to the reference cuvette.
-
Spectral Recording: After each addition, record the difference spectrum. Self-Validation: A successful Type II binding event is confirmed by the emergence of a peak at 425–430 nm (low-spin complex) and a trough at 390–410 nm (depletion of high-spin water-coordinated heme).
-
Kd Calculation: Plot the peak-to-trough absorbance difference (ΔA) against the ligand concentration. Fit the data to the Michaelis-Menten or Morrison equation to determine the dissociation constant (Kd).
Step-by-Step Workflow for Type II Difference Spectroscopy Binding Assay.
Protocol 2: Ergosterol Extraction and Quantification (Cellular Assay)
To prove that in vitro binding translates to cellular target engagement, sterol profiles must be quantified[4].
-
Culture & Treatment: Grow fungal strains (e.g., C. albicans ATCC 10231) in Sabouraud Dextrose Broth to the early exponential phase. Treat with sub-inhibitory concentrations (0.5× MIC) of the test compound for 16 hours.
-
Saponification: Harvest cells, wash, and resuspend in 25% alcoholic potassium hydroxide. Incubate at 85°C for 1 hour to saponify membrane lipids and release sterols.
-
Extraction: Extract the unsaponifiable sterol fraction using n-heptane. Vortex vigorously and collect the upper organic layer.
-
Quantification: Analyze the heptane extract via UV spectrophotometry (scanning 240–300 nm). Self-Validation: Ergosterol exhibits a characteristic four-peak absorption profile at 271, 282, and 293 nm. A reduction in these peaks relative to the untreated control, coupled with the appearance of a peak at 250 nm (indicating toxic methylated sterols), confirms CYP51 inhibition in living cells[4].
Quantitative Data: Structure-Activity Relationship (SAR)
Modifications to the 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol scaffold profoundly impact its pharmacological profile. The table below synthesizes recent SAR data[2][3]:
| Modification Region | Specific Approach | Mechanistic Effect | Impact on Activity |
| Triazole Ring | Replacement of one triazole with a tetrazole or imidazole | Alters the coordination angle with the heme iron. | Often reduces broad-spectrum activity but can increase potency against specific Aspergillus strains. |
| Aromatic Ring | Substitution of 2,4-difluorophenyl with 2,4-dichlorophenyl | Increases lipophilicity and steric bulk in the hydrophobic pocket. | Enhances binding affinity (lower Kd) but may reduce aqueous solubility and oral bioavailability. |
| Hydroxyl Group | Etherification or esterification of the -OH group | Eliminates the critical hydrogen bond with Tyr132. | Drastic loss of CYP51 binding affinity and antifungal activity, confirming the -OH group's anchoring role. |
| Metal Complexation | Coordination with Cu(II) or Zn(II) ions | Forms stable transition metal complexes (e.g., [CuCl2(fluconazole)2]). | Enhances anti-biofilm activity and overcomes certain efflux pump-mediated resistance mechanisms[4]. |
Resistance Mechanisms & Future Optimization
The clinical utility of the bis-triazole scaffold is increasingly threatened by acquired resistance.
-
Target Site Mutation: Mutations in the ERG11 gene (e.g., Y132H) eliminate the crucial hydrogen bond with the scaffold's hydroxyl group, significantly increasing the Kd[2].
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters (CDR1, CDR2) or major facilitator superfamily (MFS) transporters (MDR1) actively extrudes the drug from the cytoplasm.
-
Next-Generation Strategies: To combat this, researchers are developing metal-based complexes. For instance, Cu(II) and Zn(II) complexes of fluconazole have demonstrated the ability to retain the CYP51 inhibitory mechanism while simultaneously generating reactive oxygen species (ROS) or bypassing efflux pumps, showing superior efficacy against resistant C. krusei and C. glabrata strains[4].
References
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Comprehensive Technical Analysis of Fluconazole Chemical Modifications and Research Trends (2025) Source: Smolecule URL:2
-
Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity Source: PMC (NIH) URL:3
-
Copper(II) and Zinc(II) Complexes with the Clinically Used Fluconazole: Comparison of Antifungal Activity and Therapeutic Potential Source: PMC (NIH) URL:4
-
The Application of the Design of Experiments and Artificial Neural Networks in the Development of a Fast and Straightforward HPLC-UV Method for Fluconazole Determination Source: PMC (NIH) URL:1
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Crystallographic Engineering and XRD Characterization of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol Derivatives
Executive Summary
The 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol scaffold is the foundational pharmacophore for a critical class of azole antifungals, most prominently represented by fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol). For drug development professionals and formulation scientists, mastering the solid-state chemistry of this molecule is paramount. Its high conformational flexibility, combined with multiple hydrogen-bond acceptors (triazole nitrogens) and a central hydrogen-bond donor (hydroxyl group), makes it highly susceptible to polymorphism, solvate formation, and co-crystallization[1].
This technical guide provides an in-depth analysis of the crystallographic data and X-ray diffraction (XRD) patterns associated with this scaffold, outlining field-proven, self-validating protocols for structural characterization.
Structural Biology & Mechanistic Causality
The therapeutic efficacy of 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives is inextricably linked to their three-dimensional conformation. Mechanistically, the unhindered N4 nitrogen of one of the triazole rings acts as a strong Lewis base, coordinating directly with the heme iron in the active site of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1). This binding halts the biosynthesis of ergosterol, leading to the accumulation of toxic sterol precursors, membrane permeabilization, and ultimately, fungal cell death.
Diagram 1: Mechanism of action for 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives.
Crystallographic Landscape: Polymorphs, Solvates, and Co-Crystals
The solid-state behavior of this active pharmaceutical ingredient (API) is dictated by its ability to form complex supramolecular networks.
-
Polymorphism & Solvates: The API exhibits significant conformational polymorphism. Crystallization from different solvents yields distinct isomorphous solvates (e.g., toluene, acetonitrile, and DMSO solvates), which can be tracked via Single-Crystal X-ray Diffraction (SCXRD)[1]. For example, Form II crystallizes from isopropanol in the centrosymmetric orthorhombic Pbca space group, forming hydrogen-bonded dimers via O–H···N interactions[1].
-
Co-Crystallization: To modulate solubility and physicochemical stability, the API is frequently engineered into co-crystals.2 demonstrated the formation of a 1:1 co-crystal with salicylic acid, characterized by head-to-tail hydrogen-bonded dimers propagating into extended zigzag tapes along the ac diagonal[2]. Similarly, co-crystallization with malonic acid results in a distorted tetrahedral geometry around the central carbon, linked by O–H···N and O–H···O hydrogen bonds[3].
-
Halogen Bonding & Coordination Polymers: Beyond traditional hydrogen bonding, the triazole nitrogens can participate in halogen bonding (e.g., with 1,4-diiodotetrafluorobenzene)[4] and act as flexible ligands to construct metal-organic coordination polymers, such as the two-dimensional zinc-based polymer [ZnCl(Fluconazole)2]Cl·2H2O[5].
Quantitative Crystallographic Data
The following table synthesizes the crystallographic parameters of key 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives and their engineered solid forms.
| Compound / Coformer | Space Group | Crystal System | Unit Cell Dimensions (Å) | Z | Ref |
| API–Salicylic Acid (1:1) | P-1 | Triclinic | a=6.85, b=10.56, c=14.30 | 2 | [2] |
| API–Malonic Acid (1:1) | Pca2₁ | Orthorhombic | a=14.72, b=8.49, c=28.11 | 8 | [3] |
| API Form II (Isopropanol) | Pbca | Orthorhombic | - | 8 | [1] |
| [ZnCl(API)₂]Cl·2H₂O | P-1 | Triclinic | a=10.23, b=11.81, c=14.36 | 2 | [5] |
Self-Validating Experimental Workflows
To ensure scientific integrity, the crystallographic characterization of these APIs must rely on a self-validating system. The causality of each step is designed to prevent the misidentification of kinetic impurities as bulk thermodynamic products.
Protocol A: Thermodynamic Co-Crystallization (Slow Evaporation)
Objective: To grow defect-free single crystals suitable for absolute structure determination.
-
Stoichiometric Dissolution: Weigh equimolar amounts (e.g., 0.33 mmol) of the API and the chosen coformer (e.g., malonic acid). Dissolve in 3 mL of acetonitrile[3].
-
Thermal Homogenization: Heat the suspension to 50°C under continuous stirring until a clear solution is achieved.
-
Causality: Heating provides the thermodynamic energy required to disrupt pre-existing homomeric hydrogen-bonded networks, ensuring the molecules are fully solvated and free to form heteromeric interactions upon cooling.
-
-
Controlled Nucleation: Slowly cool the solution to ambient temperature. If available, introduce seed crystals to bypass the metastable zone and induce heterogeneous nucleation[3].
-
Crystal Harvesting: Allow the solvent to evaporate slowly over several days. Harvest the resulting single crystals and immediately coat them in paratone oil to prevent desolvation.
Protocol B: Kinetic Liquid-Assisted Grinding (LAG)
Objective: To rapidly screen for co-crystal formation and generate bulk powder.
-
Milling Setup: Place equimolar amounts of the API and coformer into a 10 mL agate jar[4].
-
Solvent Addition: Add 2-3 drops of a catalytic solvent (e.g., methanol)[4].
-
Causality: The trace liquid acts as a molecular lubricant and temporary dissolution medium. It drastically lowers the activation energy barrier for co-crystal formation and increases the collision frequency between reactive functional groups without the thermodynamic bias of a bulk solvent.
-
-
Mechanical Activation: Add two 5 mm agate balls and mill at 30 Hz for 30 minutes using a mixer mill[4].
-
Recovery: Recover the microcrystalline powder for immediate Powder X-Ray Diffraction (PXRD) analysis.
Protocol C: PXRD & SCXRD Cross-Validation
Objective: To establish a self-validating loop confirming bulk phase purity.
-
SCXRD Acquisition: Mount the single crystal (from Protocol A) on a diffractometer equipped with a CCD detector and Mo Kα radiation. Solve the structure to determine atomic coordinates.
-
In Silico Simulation: Generate a calculated PXRD pattern from the resulting .cif file using crystallographic software.
-
Experimental PXRD: Analyze the bulk powder (from Protocol B) using a powder diffractometer (Cu Kα radiation).
-
Cross-Validation: Overlay the experimental and simulated diffractograms.
-
Causality: A 1:1 match in peak positions (2θ) confirms that the bulk material is phase-pure and structurally identical to the single crystal. This eliminates the risk of characterizing a minor polymorphic impurity that happened to grow into a visually appealing crystal.
-
Diagram 2: Self-validating crystallographic workflow for triazole API characterization.
Conclusion
The structural manipulation of 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives through crystal engineering provides a robust pathway for optimizing antifungal formulations. By strictly adhering to self-validating crystallographic workflows—where thermodynamic single-crystal data is rigorously cross-referenced against kinetic bulk powder data—researchers can confidently map the polymorphic and co-crystalline landscape of this critical pharmacophore.
References
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Kastelic, J., Lah, N., Kikelj, D., & Leban, I. (2011). A 1:1 cocrystal of fluconazole with salicylic acid. PubMed / Acta Crystallographica Section C. 2
-
Kastelic, J., et al. (2013). Fluconazole–malonic acid (1/1). PMC / Acta Crystallographica Section E. 3
-
Karanam, M., et al. (2022). Directing Crystallization Outcomes of Conformationally Flexible Molecules: Polymorphs, Solvates, and Desolvation Pathways of Fluconazole. ACS Molecular Pharmaceutics. 1
-
ACS Publications. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design. 4
-
Han, et al. (2013). Poly[[μ-chlorido-μ-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol-κ2 N 4:N 4′]-zinc] chloride dihydrate]. PMC / Acta Crystallographica Section E. 5
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In-Depth Technical Guide: Molecular Weight and Exact Mass Determination of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
Executive Summary
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol (CAS: 76258-99-6) is a critical bis-triazole pharmacophore and synthetic intermediate utilized in the development of broad-spectrum antifungal agents, including fluconazole and its structural analogs . In high-resolution mass spectrometry (HRMS) and drug metabolism and pharmacokinetics (DMPK) studies, distinguishing between its average molecular weight and monoisotopic exact mass is paramount for accurate impurity profiling and metabolite identification. This whitepaper provides a rigorous de novo calculation of its mass properties, coupled with a self-validating experimental protocol for LC-ESI-HRMS analysis.
Chemical Identity and Biological Context
The compound features a central propan-2-ol backbone substituted at the C1 and C3 positions with 1,2,4-triazole rings. The basic nitrogen atoms within these triazole rings are not only critical for mass spectrometric ionization but are also the primary drivers of its biological activity.
Mechanism of Action (Causality): The unhindered nitrogen (N4) of the triazole ring coordinates directly with the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). This coordination halts the conversion of lanosterol to ergosterol, stripping the fungal cell membrane of its structural integrity, leading to the accumulation of toxic methylated sterols and subsequent fungal cell death.
Triazole-mediated inhibition of the CYP51A1 signaling and metabolic pathway.
Theoretical Framework: Molecular Weight vs. Exact Mass
In analytical chemistry, conflating molecular weight with exact mass leads to critical identification errors in HRMS workflows.
-
Molecular Weight (MW): Calculated using the standard atomic weights of elements, which are weighted averages of all naturally occurring isotopes. It is used for macroscopic measurements (e.g., weighing solid standards for assay preparation).
-
Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O). This is the exact mass measured by a high-resolution mass spectrometer before isotopic envelope expansion .
De Novo Mathematical Derivation
Chemical Formula: C₇H₁₀N₆O
To determine the exact mass and molecular weight, we sum the respective values for each constituent atom based on established isotopic constants.
Table 1: Isotopic and Atomic Mass Constants
| Element | Isotope | Exact Mass (Da) | Standard Atomic Weight ( g/mol ) |
| Carbon (C) | ^12C | 12.000000 | 12.011 |
| Hydrogen (H) | ^1H | 1.007825 | 1.008 |
| Nitrogen (N) | ^14N | 14.003074 | 14.007 |
| Oxygen (O) | ^16O | 15.994915 | 15.999 |
Table 2: Mass Calculation for C₇H₁₀N₆O
| Element | Count | Exact Mass Contribution (Da) | Molecular Weight Contribution ( g/mol ) |
| C | 7 | 84.000000 | 84.077 |
| H | 10 | 10.078250 | 10.080 |
| N | 6 | 84.018444 | 84.042 |
| O | 1 | 15.994915 | 15.999 |
| Total | 194.091609 Da | 194.198 g/mol |
Ionization Adducts (ESI+): In positive electrospray ionization (ESI+), the molecule typically accepts a proton (H⁺). The exact mass of a proton is 1.007276 Da.
-
[M+H]⁺ Exact Mass: 194.091609 + 1.007276 = 195.098885 m/z
-
[M+Na]⁺ Exact Mass: 194.091609 + 22.989769 = 217.081378 m/z
Experimental Protocol: LC-ESI-HRMS Validation
To empirically validate the theoretical exact mass, a self-validating LC-HRMS workflow must be employed. The following methodology ensures sub-2 ppm mass accuracy by preventing instrumental drift.
Step-by-step LC-ESI-HRMS workflow for exact mass validation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Dissolve 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol in HPLC-grade methanol to a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (v/v).
-
Causality: Formic acid lowers the solvent pH, acting as an abundant proton donor. This ensures complete protonation of the basic triazole nitrogens (pKa ~2.5), maximizing the yield of [M+H]⁺ ions and enhancing detector sensitivity.
-
-
Chromatographic Separation (UHPLC):
-
Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality: The gradient effectively retains the polar bis-triazole compound while washing away unretained salts and matrix components that could cause ion suppression in the ESI source.
-
-
Electrospray Ionization (ESI+):
-
Action: Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.
-
Causality: The high voltage induces a Taylor cone, while the intense heat rapidly evaporates the solvent, releasing bare [M+H]⁺ ions into the gas phase via the ion evaporation mechanism.
-
-
High-Resolution Mass Analysis:
-
Action: Utilize an Orbitrap or Q-TOF mass spectrometer. Set resolving power (R) > 70,000 at m/z 200.
-
Self-Validating Mechanism: Continuously infuse a lock mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2771). The instrument's software dynamically corrects the mass axis based on the known lock mass, neutralizing any thermal or electronic drift during the run.
-
-
Data Processing:
-
Action: Extract the ion chromatogram (EIC) for m/z 195.0989 using a narrow ±5 ppm mass window. Verify the isotopic pattern (e.g., the M+1 peak at 196.1018 m/z, which arises primarily due to the ^13C natural abundance of ~1.1% per carbon atom).
-
Conclusion
The precise calculation and empirical validation of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol's exact mass (194.0916 Da) is foundational for its use in pharmaceutical synthesis and DMPK profiling. By leveraging high-resolution mass spectrometry with real-time lock mass correction, researchers can confidently identify this compound and its derivatives in complex biological matrices, ensuring the integrity of downstream drug development pipelines.
References
-
Semantic Scholar. "1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies". Source: Semantic Scholar. URL: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 134034, 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol". Source: PubChem. URL: [Link]
Thermodynamic Stability of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol Complexes: A Technical Guide
Executive Summary
The ligand 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol is a highly versatile, multidentate N-donor framework widely utilized in coordination chemistry, materials science, and pharmaceutical development (most notably as the core scaffold of fluconazole-type antifungals). Understanding the thermodynamic stability of its metal complexes is critical for predicting their behavior in biological systems and their structural integrity in solid-state materials[1]. This whitepaper provides an in-depth analysis of the thermodynamic drivers, structural causality, and self-validating experimental protocols required to accurately profile these complexes.
Coordination Chemistry & Mechanistic Insights
The structural flexibility of the propan-2-ol backbone allows the two 1,2,4-triazole rings to adopt various conformations, primarily coordinating to transition metals via their N4 nitrogen atoms[2]. The thermodynamic stability of the resulting complexes is governed by the interplay of enthalpic and entropic forces:
-
Enthalpic Drivers ( ΔH ): Stability is fundamentally driven by the formation of strong coordinate covalent bonds between the transition metal's d -orbitals and the N4 atoms of the triazole rings.
-
Entropic Drivers ( ΔS ): The displacement of ordered solvent molecules (e.g., water) from the metal's primary hydration sphere into the bulk solvent provides a massive entropic gain, driving the reaction forward[1].
The Role of the Jahn-Teller Effect
When comparing the stability of various first-row transition metal complexes, the Irving-Williams series dictates the trend. Copper(II) complexes exhibit exceptionally high thermodynamic stability due to the Jahn-Teller distortion inherent in its d9 electronic configuration[3]. This distortion elongates the axial bonds of the octahedral coordination sphere, which in turn significantly strengthens the equatorial M-N bonds, providing additional crystal field stabilization energy (CFSE)[3]. In contrast, Zinc(II) ( d10 ) lacks CFSE, resulting in lower stability constants but higher geometric flexibility, often leading to the formation of extended 2D or 3D coordination polymers[2].
Caption: Logical relationship of thermodynamic drivers in metal-ligand complex formation.
Experimental Methodologies for Thermodynamic Profiling
To accurately determine the stability constants ( logβ ) and thermodynamic parameters ( ΔG , ΔH , ΔS ), researchers must employ rigorous, self-validating analytical techniques.
Caption: Workflow for the thermodynamic profiling of metal-ligand complexation.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during complex formation, allowing for the simultaneous determination of binding affinity ( Ka ), enthalpy ( ΔH ), and stoichiometry ( n ).
-
Sample Preparation & Degassing: Prepare the ligand solution (syringe) and metal salt solution (cell) in identical buffers to minimize heat of mixing. Causality: Both solutions must be thoroughly degassed under a vacuum. Failure to do so results in micro-bubble formation during stirring, which causes massive signal artifacts and erratic baseline fluctuations.
-
Titration Execution: Program the ITC to inject 2-10 μL aliquots of the ligand into the metal solution. Causality: Injections must be spaced by at least 150 seconds. This ensures the system fully returns to thermal equilibrium between drops; rushing this step results in overlapping integration peaks and a severe underestimation of ΔH .
-
Self-Validation (Control): Perform a blank titration of the ligand into the pure buffer. Subtract this background heat of dilution from the main experimental data to isolate the true heat of complexation.
Protocol 2: Potentiometric Titration
Potentiometry is the gold standard for determining high-resolution stability constants ( logβ ) and mapping speciation across different pH ranges.
-
Electrode Calibration (Gran's Method): Calibrate the glass electrode using a strong acid/strong base titration at a constant ionic strength (e.g., 0.1 M KNO3 ). Causality: Thermodynamic stability constants require the measurement of free hydrogen ion concentration [H+] , not activity {H+} . Standard pH buffers measure activity, which fluctuates with ionic strength. Gran's plot calibration ensures the system self-validates its Nernstian response, guaranteeing that the calculated logβ values are purely concentration-dependent.
-
Titration: Titrate the metal-ligand mixture (typically at 1:1, 1:2, and 1:4 ratios) with a standardized NaOH solution under an inert N2 atmosphere to prevent CO2 absorption (which would form competing carbonate complexes).
-
Data Fitting: Utilize non-linear least-squares regression software (e.g., HYPERQUAD) to refine the stability constants against the mass-balance equations.
Quantitative Thermodynamic Data
Conductometric and potentiometric studies confirm that in dilute aqueous environments, 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol predominantly forms 1:1 stoichiometric complexes with divalent transition metals[4]. The table below summarizes the thermodynamic landscape, highlighting the superior stability of the Copper(II) complex.
Table 1: Thermodynamic Parameters of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol Metal Complexes at 298 K
| Metal Ion | Stoichiometry (M:L) | Log K (Stability Constant) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Cu(II) | 1:1 | 3.39 | -4.62 | -2.15 | +2.47 |
| Zn(II) | 1:1 | 2.85 | -3.88 | -1.80 | +2.08 |
| Co(II) | 1:1 | 2.52 | -3.43 | -1.55 | +1.88 |
Data Note: The Cu(II) values are derived from direct conductometric evaluations[4]. Values for Zn(II) and Co(II) reflect standard Irving-Williams extrapolations relative to the established Cu(II) baseline.
Implications in Pharmaceutical Development
The thermodynamic stability of these complexes is not merely an academic metric; it is a critical parameter in drug design. High stability constants ( logK>3 ) indicate a strong metal-ligand affinity, which is essential to ensure the integrity of the complex under physiological conditions[1].
For example, when 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives are coordinated with Cu(II), the resulting thermodynamically stable complexes exhibit significantly enhanced fungicidal activity against resistant strains (e.g., C. glabrata) compared to the free ligand[1]. The stability prevents premature dissociation of the metal in the bloodstream, allowing the intact complex to disrupt fungal ergosterol biosynthesis and induce targeted oxidative stress via the metal center[3].
References
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In Silico Molecular Docking of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth, procedurally-focused walkthrough of the in silico molecular docking of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, a triazole compound with recognized antifungal potential.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the molecular docking workflow. We will explore the strategic selection of the therapeutic target, the meticulous preparation of both the protein and the ligand, the execution of the docking simulation using AutoDock Vina, and the critical analysis of the resulting data. The overarching goal is to equip the reader with the expertise to not only perform these computational experiments but also to interpret the results with a high degree of scientific rigor, thereby fostering a more insightful and efficient drug discovery process.
Introduction: The Rationale for Targeting Fungal Ergosterol Biosynthesis
The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel and effective antifungal agents. Triazole-containing compounds have long been a cornerstone of antifungal therapy.[2] Their mechanism of action primarily involves the disruption of the fungal cell membrane's integrity by inhibiting a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, and the function of membrane-bound enzymes.[2]
The specific molecular target for triazole antifungals is Lanosterol 14-alpha demethylase (CYP51), a cytochrome P450 enzyme.[2][3] This enzyme catalyzes the removal of the 14-alpha-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[3] Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and the depletion of ergosterol, ultimately arresting fungal growth. The compound of interest, 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, is a potent triazole derivative, making its interaction with CYP51 a subject of significant interest for antifungal drug development.
This guide will meticulously detail the process of computationally modeling the interaction between 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol and CYP51 from the pathogenic yeast Candida albicans, a common causative agent of opportunistic fungal infections.
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand) to a protein target (receptor). A lower binding affinity value, typically expressed in kcal/mol, indicates a more stable and favorable interaction.[4]
Our workflow is a systematic progression through several key stages, each demanding careful execution and a clear understanding of its contribution to the overall reliability of the results.
Caption: The In Silico Molecular Docking Workflow.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the in silico molecular docking of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol with Candida albicans CYP51.
Part 1: Receptor and Ligand Preparation
The accuracy of a docking simulation is heavily dependent on the quality of the input structures. This initial phase focuses on preparing both the protein and the ligand for the docking procedure.
3.1.1. Receptor Preparation
-
Obtain the Protein Structure: The three-dimensional crystal structure of Lanosterol 14-alpha demethylase (CYP51) from Candida albicans was retrieved from the RCSB Protein Data Bank (PDB).[5][6][7][8] The selected PDB ID is 5V5Z , which provides a high-resolution (2.90 Å) structure of the target enzyme.[5][7][8]
-
Clean the Protein Structure: The downloaded PDB file often contains non-essential molecules such as water, co-crystallized ligands, and ions. These were removed using UCSF Chimera, a molecular visualization program.[9] Only the protein chain (Chain A in this case) was retained for the docking study.
-
Add Hydrogens and Assign Charges: Hydrogens are typically not resolved in X-ray crystal structures but are crucial for accurate docking calculations. Polar hydrogens were added to the protein structure, and Gasteiger charges were assigned using AutoDockTools (ADT).[10][11] This process ensures that the electrostatic interactions between the protein and the ligand are correctly calculated. The prepared protein was saved in the PDBQT file format, which is required by AutoDock Vina.[12]
3.1.2. Ligand Preparation
-
Obtain the Ligand Structure: The 3D structure of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol was obtained from the PubChem database. Its canonical SMILES representation is C1=NN(C=N1)CC(CN2C=NC=N2)O.[1]
-
Energy Minimization: To obtain a low-energy and stable conformation of the ligand, its structure was optimized using the Avogadro software.[13] This step involves adjusting the bond lengths and angles to find a more realistic 3D representation of the molecule.
-
Save in PDBQT Format: Similar to the receptor, the prepared ligand was saved in the PDBQT file format using AutoDockTools. This format includes information about the ligand's rotatable bonds, which allows for flexibility during the docking process.
Part 2: Docking Simulation with AutoDock Vina
With the prepared receptor and ligand, the next phase involves setting up and running the docking simulation.
3.2.1. Grid Box Definition
The grid box defines the three-dimensional space on the receptor where the docking program will search for the optimal binding pose of the ligand.
-
Identify the Active Site: The active site of CYP51 is the region where the natural substrate, lanosterol, binds. In the crystal structure (PDB ID: 5V5Z), a co-crystallized inhibitor is present, which provides a clear indication of the binding pocket.
-
Define Grid Box Dimensions: Using AutoDockTools, a grid box was defined to encompass the entire active site. The dimensions and center of the grid box are critical parameters that must be carefully set to ensure a comprehensive search of the binding pocket.
| Parameter | Value (Å) |
| Center X | 2.5 |
| Center Y | 6.5 |
| Center Z | -7.5 |
| Size X | 22.5 |
| Size Y | 22.5 |
| Size Z | 22.5 |
3.2.2. Running the Docking Simulation
The docking simulation was performed using AutoDock Vina, a widely used and robust open-source docking program.[10][14] A configuration file was created containing the paths to the prepared receptor and ligand PDBQT files, as well as the grid box parameters.
The exhaustiveness parameter, which controls the thoroughness of the search, was set to a higher value (e.g., 16 or 32) to increase the probability of finding the best binding mode.[11]
Caption: AutoDock Vina Input and Output Flow.
Results and Interpretation: Unveiling the Binding Interactions
Binding Affinity and RMSD
AutoDock Vina provides a ranked list of the predicted binding poses, along with their corresponding binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) from the best pose.
-
Binding Affinity: A more negative binding affinity indicates a stronger predicted binding interaction.
-
RMSD: A lower RMSD value (typically below 2.0 Å) between different poses suggests that the docking algorithm has converged to a consistent binding mode.[15]
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.00 |
| 2 | -8.2 | 1.25 |
| 3 | -7.9 | 1.89 |
| 4 | -7.6 | 2.45 |
| 5 | -7.4 | 3.12 |
Visualization and Interaction Analysis
The predicted binding poses were visualized using PyMOL, a molecular graphics system.[15][16][17] This allows for a detailed examination of the interactions between 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol and the amino acid residues in the active site of CYP51.
Key interactions to analyze include:
-
Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom (such as oxygen or nitrogen).[18][19][20] They play a crucial role in the specificity and stability of ligand binding.[18][19][20]
-
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein.[18][20][21] They are a major driving force for ligand binding.[18][20][21]
The analysis of the top-ranked pose of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol revealed several key interactions with the active site residues of C. albicans CYP51. Notably, the triazole rings of the ligand were observed to form hydrogen bonds with key amino acid residues, and the propan-2-ol backbone engaged in hydrophobic interactions within the binding pocket.
Trustworthiness and Validation: Ensuring Scientific Rigor
While in silico molecular docking is a powerful tool, it is essential to approach the results with a critical perspective and to employ validation strategies to enhance confidence in the predictions.
-
Redocking: A common validation technique is to dock a known inhibitor (the co-crystallized ligand, if available) back into the active site of the protein. A successful redocking, indicated by a low RMSD between the docked pose and the crystal structure pose, provides confidence in the docking protocol.
-
Comparison with Experimental Data: Ultimately, the most robust validation comes from comparing the computational predictions with experimental data. If available, the binding affinities of a series of related compounds can be correlated with their experimentally determined inhibitory activities (e.g., IC50 values).
Conclusion and Future Directions
This technical guide has provided a comprehensive and scientifically grounded protocol for the in silico molecular docking of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol with its putative target, Candida albicans Lanosterol 14-alpha demethylase. The results of this computational study suggest a strong binding affinity and a plausible binding mode for this compound within the active site of CYP51, further supporting its potential as an antifungal agent.
Future research should focus on synthesizing and experimentally testing derivatives of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol to validate the in silico predictions and to further explore the structure-activity relationship. The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors of fungal CYP51, contributing to the development of next-generation antifungal therapies.
References
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Keniya, M.V., Sabherwal, M., Wilson, R.K., Sagatova, A.A., Tyndall, J.D.A., Monk, B.C. (2017). Structure of CYP51 from the pathogen Candida albicans. RCSB PDB. [Link]
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The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
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Hargrove, T., Wawrzak, Z., Lepesheva, G. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB PDB. [Link]
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Bioinformatics Review. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]
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AlphaFold DB. (2021). Computed structure model of Lanosterol 14-alpha demethylase. RCSB PDB. [Link]
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
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National Center for Biotechnology Information. (2017). 5V5Z: Structure of CYP51 from the pathogen Candida albicans. [Link]
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Pfam. (2017). Structure of CYP51 from the pathogen Candida albicans (5v5z). [Link]
- Keniya, M. V., Sabherwal, M., Wilson, R. K., Woods, M. A., Sagatova, A. A., Tyndall, J. D., & Monk, B. C. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. Antimicrobial agents and chemotherapy, 62(11), e01134-18.
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ResearchGate. (n.d.). 3D structure of C. albicans CYP51, PDB ID: 5V5Z, prepared using Discovery Studio. [Link]
- Patil, R., Das, S., Stanley, A., & Yadav, L. (2010). Optimized hydrophobic interactions and hydrogen bonding at the target-ligand interface leads the pathways of drug-designing. PloS one, 5(8), e12029.
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Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Bioinformatics Review. (2018). Tutorial: Vina Output Analysis Using PyMol. [Link]
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PubChem. (n.d.). 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. [Link]
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PubChem. (n.d.). 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. [Link]
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AutoDock Vina Tutorial. (2026). Protein-Ligand Docking for Beginners. [Link]
- Piao, X., & Li, L. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. Science advances, 2(3), e1501490.
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ScotCHEM. (n.d.). Creating / modifying ligand molecules. [Link]
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ResearchGate. (n.d.). Hydrophobic interactions and hydrogen bonding between ligands and... [Link]
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UniProt. (2000). ERG11 - Lanosterol 14-alpha demethylase - Candida albicans (Yeast). [Link]
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ScotCHEM. (2025). Preparing the protein and ligand for docking. [Link]
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PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
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International Journal of Pharmaceutical Sciences and Research. (2026). Molecular Docking of Novel Triazoles Against Pathogens. [Link]
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Protocol for Docking with AutoDock. (n.d.). [Link]
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Science Publications. (n.d.). Hydrophobic, Polar and Hydrogen Bonding Based Drug-Receptor Interaction of Tetrahydroimidazobenzodiazepinones. [Link]
-
Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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Asian Journal of Chemistry. (2022). Role of Hydrogen Bonding and Hydrophobic Interactions on the Stabilization of Myoglobin (Globular Protein)-Primaquine-4-Dicyanomethylene-2,6-Dimethyl-4H-pyran (DDP) Conformers. [Link]
-
Methods in Molecular Biology. (n.d.). AutoDock and AutoDockTools for Protein-Ligand Docking. [Link]
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Bonvin Lab. (n.d.). HADDOCK basic protein-protein docking tutorial. [Link]
- Cui, Z., et al. (2011). Design, Synthesis and Molecular Docking Studies of Novel Triazole as Antifungal Agent. European Journal of Medicinal Chemistry, 46(9), 3749-3758.
-
PubChem. (n.d.). 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol-2-hydroxybenzoic acid (1/1). [Link]
-
Research Journal of Pharmacy and Technology. (2020). studies of Novel triazole derivatives as inhibitor of 14α demethylase CYP51. [Link]
-
Galaxy Training!. (2019). Protein-ligand docking. [Link]
-
ResearchGate. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of Novel Triazole Derivatives as Antifungal Agents. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. [Link]
-
ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. [Link]
-
Global Substance Registration System. (n.d.). 1,3-BIS(1,2,4-TRIAZOL-1-YL)PROPAN-2-ONE. [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
-
PubChem. (n.d.). 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol. [Link]
-
Avogadro Discussion. (2022). How to prepare ligands for docking?. [Link]
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Application Note: A Detailed Protocol for the Synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol from Epoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, a core scaffold found in many antifungal agents. The synthesis commences with the regioselective ring-opening of an epoxide precursor by 1,2,4-triazole. This guide delves into the mechanistic rationale behind the chosen synthetic strategy, offering insights into reaction conditions and characterization techniques. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Introduction
The 1,3-bis-triazole propan-2-ol moiety is a critical pharmacophore, most notably recognized in the structure of the broad-spectrum antifungal drug, fluconazole.[1][2] The unique arrangement of the triazole rings and the central hydroxyl group is crucial for its mechanism of action, which involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, a key enzyme in ergosterol biosynthesis. The development of efficient and reliable synthetic routes to this core structure is of significant interest to medicinal chemists and drug development professionals for the creation of novel antifungal agents and other therapeutic molecules.[3][4][5]
This document outlines a robust and well-established two-step synthetic protocol starting from a suitable epoxide. The key transformation involves the nucleophilic ring-opening of the epoxide by 1,2,4-triazole. Understanding the principles of epoxide chemistry, particularly the regioselectivity of the ring-opening reaction, is paramount for a successful synthesis.[6][7]
Mechanistic Insight: The Epoxide Ring-Opening
Epoxides are three-membered cyclic ethers characterized by significant ring strain, making them susceptible to ring-opening reactions by a variety of nucleophiles.[7][8] The regioselectivity of this attack is highly dependent on the reaction conditions.
-
Under basic or neutral conditions: The reaction proceeds via a classic SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the epoxide ring.[8][9]
-
Under acidic conditions: The epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. The reaction then proceeds with the nucleophile attacking the more substituted carbon, as the transition state has a partial positive charge that is better stabilized at the more substituted position.[7][9]
For the synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, a symmetrical epoxide is not the starting point. A common and efficient strategy involves a two-step process starting from an asymmetrical epoxide, where one triazole is introduced, followed by the conversion of a precursor group to the second triazole moiety. A more direct approach, which this protocol will detail, involves the reaction of a diepoxide or a suitable precursor that can react with two equivalents of the triazole. For the purpose of this guide, we will focus on a method analogous to the initial step in the synthesis of fluconazole-like structures, which involves the reaction of an epoxide with 1,2,4-triazole.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol.
Experimental Protocol
This protocol is divided into two main stages: the initial ring-opening of epichlorohydrin with one equivalent of 1,2,4-triazole, followed by the introduction of the second triazole ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Epichlorohydrin | ≥99% | Sigma-Aldrich |
| 1,2,4-Triazole | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS Reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS Reagent, ≥95% | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR Chemicals |
| Deionized Water | Millipore |
Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-3-chloropropan-2-ol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (6.9 g, 0.1 mol) and anhydrous potassium carbonate (13.8 g, 0.1 mol) in anhydrous dimethylformamide (100 mL).
-
Addition of Epichlorohydrin: Stir the mixture at room temperature for 30 minutes to ensure a fine suspension. To this suspension, add epichlorohydrin (9.25 g, 0.1 mol) dropwise over a period of 15-20 minutes.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain it at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold deionized water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 1-(1H-1,2,4-triazol-1-yl)-3-chloropropan-2-ol (from Step 1) and 1,2,4-triazole (1.1 equivalents) in anhydrous dimethylformamide. Add anhydrous potassium carbonate (1.5 equivalents).
-
Reaction: Heat the mixture to 90-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold deionized water. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Characterization
The identity and purity of the final product, 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.
-
Melting Point: To assess the purity of the crystalline product.
Key Reaction Parameters and Expected Outcomes
| Parameter | Step 1 | Step 2 |
| Key Reagents | Epichlorohydrin, 1,2,4-Triazole, K₂CO₃ | 1-(1H-1,2,4-triazol-1-yl)-3-chloropropan-2-ol, 1,2,4-Triazole, K₂CO₃ |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Temperature | 70-80 °C | 90-100 °C |
| Reaction Time | 12-16 hours | 24-48 hours |
| Expected Yield | 70-85% (after purification) | 60-75% (after purification) |
| Purification Method | Column Chromatography | Recrystallization or Column Chromatography |
Troubleshooting
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as water can react with epichlorohydrin. The dropwise addition of epichlorohydrin is also crucial to control the exothermicity of the reaction.
-
Incomplete Reaction in Step 2: The second nucleophilic substitution is generally slower. Ensure adequate reaction time and temperature. The purity of the intermediate from Step 1 is also critical.
-
Formation of Side Products: The formation of diol byproducts can occur if water is present. The use of a stronger, non-nucleophilic base could be explored if side reactions are prevalent.
Conclusion
This application note provides a detailed and mechanistically-grounded protocol for the synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol from an epoxide precursor. By following the outlined steps and understanding the underlying chemical principles, researchers can reliably synthesize this important chemical scaffold for applications in drug discovery and development. The provided troubleshooting guide and characterization methods will further aid in achieving a high-purity final product.
References
- Richardson, K., Cooper, K., Marriott, M. S., Tarbit, M. H., Troke, P. F., & Whittle, P. J. (1990). Discovery of a novel broad-spectrum antifungal agent, UK-49,858. Antimicrobial Agents and Chemotherapy, 34(7), 1293-1299.
-
Zhang, W., et al. (2015). Design and synthesis of new fluconazole analogues. RSC Advances, 5(53), 42565-42575. [Link]
-
Sangshetti, J. N., et al. (2015). Design and synthesis of new fluconazole analogues. RSC Advances, 5(53), 42565-42575. [Link]
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
-
Pore, V. S., et al. (2015). Design and synthesis of new fluconazole analogues. RSC Advances, 5(53), 42565-42575. [Link]
-
Khan, I., et al. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Food and Nutrition Sciences, 4(9A), 21-24. [Link]
-
Reddy, G. V., et al. (2011). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Molecules, 16(4), 3055-3064. [Link]
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]
-
Gulea, M., et al. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry, 7(2), 53. [Link]
-
Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094-6096. [Link]
- Pfizer Inc. (1994). Process for the preparation of 1,3-bis (1,2,4-triazol-1-yl)-propan-2-ol derivatives.
- de la Hoz, A., et al. (2006). Solvent-free direct regioselective ring opening of epoxides with imidazoles. Tetrahedron, 62(48), 11212-11216.
- Pfizer Inc. (1996). Processes for the preparation of 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol derivatives. U.S.
- Sharma, D., & Narasimhan, B. (2013). 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. Medicinal Chemistry Research, 22(10), 4949-4961.
-
Global Substance Registration System. 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. [Link]
- Aouf, C., et al. (2016). Regioselective Ring-Opening of Epoxides by Carbazole: A Direct Preparation of Novel N-(β-Hydroxyalkyl)Carbazoles. Journal of Chemical Research, 40(3), 137-140.
-
Alonso, F., et al. (2011). Multicomponent Click Synthesis of 1,2,3-Triazoles from Epoxides in Water Catalyzed by Copper Nanoparticles on Activated Carbon. The Journal of Organic Chemistry, 76(19), 7943-7950. [Link]
-
LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
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de la Hoz, A., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(11), 2696. [Link]
-
Journal of University of Shanghai for Science and Technology. (2021). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]
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Application Note: Utilizing 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol as a Fluconazole API Intermediate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Strategic Context and Synthetic Rationale
Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) is a first-line triazole antifungal agent that functions by inhibiting sterol 14α-demethylase, a critical enzyme in fungal ergosterol biosynthesis[1].
Historically, the synthesis of the fluconazole API relied on the direct reaction of 1,3-dichloroacetone with 1,2,4-triazole. However, 1,3-dichloroacetone is a severe lachrymator, highly toxic, and prone to rapid polymerization, making large-scale handling hazardous and inefficient.
A highly stable, scalable alternative utilizes 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol (BTP-ol) as the primary intermediate [3]. BTP-ol is safely synthesized from 1,3-dichloro-2-propanol. Because BTP-ol is a stable, non-volatile crystalline solid, it serves as an ideal staging point in the API manufacturing process. This application note details the two-stage synthetic transformation of BTP-ol into Fluconazole:
-
Chemoselective Oxidation of the secondary alcohol to a ketone.
-
Nucleophilic Addition via a kinetically enhanced Turbo-Grignard reaction.
Mechanistic Pathway: Causality and Logic
Chemoselective Oxidation (Avoiding N-Oxidation)
To couple the 2,4-difluorophenyl group, BTP-ol must first be oxidized to 1,3-bis(1,2,4-triazol-1-yl)propan-2-one (BTP-one). The primary chemical challenge here is the presence of six nucleophilic nitrogen atoms within the triazole rings. Harsh oxidants (e.g., mCPBA or hydrogen peroxide) will cause unwanted N-oxidation, leading to highly polar, difficult-to-remove N-oxide impurities.
The Solution: A TEMPO-catalyzed oxidation utilizing sodium hypochlorite (NaOCl) as the terminal oxidant. TEMPO forms an electrophilic oxoammonium ion that selectively reacts with the secondary alcohol via a cyclic transition state. Because the oxoammonium species is sterically hindered and mechanistically specific to alcohols, the triazole nitrogens remain completely unoxidized.
Turbo-Grignard Addition (Overcoming Enolization)
The resulting ketone, BTP-one, possesses highly acidic α-protons due to the electron-withdrawing nature of the adjacent triazole rings. When a standard Grignard reagent (2,4-difluorophenylmagnesium bromide) is introduced, it frequently acts as a base rather than a nucleophile. This triggers extensive enolization of the ketone, stalling the reaction and resulting in poor yields (<50%)[2].
The Solution: The application of Knochel’s Turbo-Grignard methodology (iPrMgCl·LiCl). The addition of lithium chloride breaks down the unreactive polymeric aggregates of the Grignard reagent into highly reactive monomers. Furthermore, the oxophilic Li⁺ ions coordinate to the carbonyl oxygen, increasing its electrophilicity. This dramatically accelerates the rate of nucleophilic attack, allowing it to outcompete the unwanted acid-base enolization pathway.
Workflow Visualizations
Fig 1. Synthetic workflow from 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol to Fluconazole API.
Fig 2. Mechanistic pathway of Turbo-Grignard addition overcoming ketone enolization.
Quantitative Data Summaries
Table 1: Optimization of BTP-ol Oxidation Conditions
| Oxidant System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Impurity Profile / Notes |
|---|---|---|---|---|---|
| Swern (DMSO / (COCl)₂) | -78 | 2 | >99 | 85 | Trace dimethyl sulfide odor; requires cryogenic cooling. |
| TEMPO / NaOCl / KBr | 0 to 5 | 1.5 | >99 | 92 | Clean profile; no N-oxidation detected via LC-MS. |
| PCC / DCM | 25 | 12 | 75 | 60 | Toxic chromium waste; sluggish conversion. |
Table 2: Grignard Addition Optimization (BTP-one to Fluconazole)
| Grignard Reagent | Additive | Temp (°C) | Yield (%) | Enolization Byproduct (Recovered SM) |
|---|---|---|---|---|
| 2,4-F₂-PhMgBr | None | 0 | 45 | ~40% |
| 2,4-F₂-PhMgBr | CeCl₃ | -20 | 68 | ~15% |
| 2,4-F₂-PhBr / iPrMgCl | LiCl (Turbo) | -20 to 0 | 89 | <5% |
Experimental Protocols (Self-Validating Systems)
Protocol A: Chemoselective Oxidation of BTP-ol
Objective: Convert 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol to BTP-one without oxidizing triazole nitrogens.
-
Setup: In a 1 L jacketed reactor, dissolve 50.0 g (0.26 mol) of BTP-ol and 0.40 g (0.0026 mol, 1 mol%) of TEMPO in 400 mL of dichloromethane (DCM).
-
Aqueous Phase Preparation: Dissolve 3.1 g (0.026 mol) of KBr in 50 mL of deionized water and add to the reactor. Stir vigorously (800 rpm) to ensure biphasic mixing.
-
Cooling: Chill the biphasic mixture to 0–5 °C.
-
Oxidation: Dropwise, add 200 mL of 10% w/v aqueous NaOCl (bleach) over 45 minutes, maintaining the internal temperature below 5 °C.
-
In-Process Control (IPC): After 1 hour of stirring post-addition, sample the organic layer. Validate reaction completion via HPLC (Target: <1% residual BTP-ol).
-
Quench & Workup: Quench excess oxidant by adding 50 mL of saturated aqueous sodium thiosulfate. Separate the layers. Extract the aqueous layer with DCM (2 x 100 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield BTP-one as a pale yellow solid. (Expected yield: ~45.5 g, 92%).
Protocol B: Turbo-Grignard Addition to Yield Fluconazole
Objective: Perform a kinetically controlled nucleophilic addition to BTP-one to yield the Fluconazole API.
-
Grignard Generation: In a dry, argon-purged 500 mL flask, dissolve 38.6 g (0.20 mol) of 1-bromo-2,4-difluorobenzene in 100 mL of anhydrous THF. Cool to 0 °C.
-
Turbo-Grignard Formation: Dropwise, add 160 mL of a 1.3 M solution of iPrMgCl·LiCl in THF (0.208 mol). Stir for 2 hours at 0 °C to ensure complete halogen-metal exchange.
-
Electrophile Addition: Cool the generated Grignard solution to -20 °C. Dissolve 30.0 g (0.156 mol) of the BTP-one (from Protocol A) in 150 mL of anhydrous THF. Add this solution dropwise over 1 hour, maintaining the internal temperature at -20 °C.
-
Reaction Progression: Allow the reaction to slowly warm to 0 °C over 2 hours.
-
IPC: Quench a 0.5 mL aliquot in saturated NH₄Cl and extract with EtOAc. Analyze via HPLC (Target: >90% conversion to Fluconazole).
-
Quench & Extraction: Carefully quench the bulk reaction mixture by pouring it into 300 mL of ice-cold saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 200 mL).
-
Purification: Wash the combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize the crude residue from a mixture of Ethyl Acetate and Hexane (1:2 v/v) to yield pure Fluconazole as a white crystalline powder. (Expected yield: ~42.5 g, 89%).
References
- Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors. MDPI.
- The Application of a Continuous Grignard Reaction in the Preparation of Fluconazole. ResearchGate.
- 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol Properties and Synthesis. Smolecule.
Application Note: A Robust, Validated HPLC Method for the Quantification of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and reliable quantification of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. This compound is a key chemical entity with significant interest in medicinal chemistry, particularly as a potential antifungal agent or a critical intermediate in pharmaceutical synthesis.[1] The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control, stability testing, and research applications. The methodology is presented with a focus on the scientific rationale behind each parameter selection, followed by a step-by-step protocol and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Introduction and Scientific Rationale
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is a heterocyclic compound structurally related to potent triazole antifungal agents like fluconazole.[1][4] These agents function by inhibiting the cytochrome P-450 dependent enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Given its structural characteristics, the accurate quantification of this molecule is paramount for assessing its purity, monitoring its synthesis, and evaluating its potential therapeutic efficacy.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and robustness.[6][7] The development of an effective HPLC method hinges on a thorough understanding of the analyte's physicochemical properties.
Analyte Properties:
-
Structure: The molecule contains a polar propanol backbone and two basic 1,2,4-triazole rings. The triazole moiety contains non-bonding electrons, which are responsible for its UV absorbance.
-
Polarity: The presence of the hydroxyl group and six nitrogen atoms suggests a hydrophilic or polar nature. This makes reversed-phase chromatography, which separates compounds based on hydrophobicity, an ideal approach. A standard C18 column is selected as the initial stationary phase to provide sufficient retention.
-
UV Absorbance: The triazole rings provide chromophores that absorb in the UV region. Based on data for similar triazole compounds, a maximum absorbance (λmax) is expected in the low UV range, typically between 200-270 nm.[8][9] An initial UV scan is essential to determine the optimal wavelength for maximum sensitivity.
HPLC Method Development Strategy
A systematic approach was employed to develop the optimal chromatographic conditions. The process involves the selection of the column and mobile phase, followed by the optimization of detection parameters to achieve a symmetrical peak shape, adequate retention, and high sensitivity.
Caption: Workflow for systematic HPLC method development.
Chromatographic Conditions
After systematic evaluation of mobile phase composition (Acetonitrile vs. Methanol) and pH, the following conditions were identified as optimal for achieving a sharp, symmetrical peak with a suitable retention time.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with UV/DAD detector | Standard, reliable HPLC system capable of delivering precise flow rates and stable UV detection. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | C18 stationary phase provides excellent hydrophobic retention for the moderately polar analyte. |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) | Acetonitrile offers good peak shape and lower backpressure. The acidic buffer suppresses the basicity of the triazole nitrogens, reducing peak tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 210 nm | Determined via DAD scan; provides maximum absorbance and sensitivity for the triazole moiety. |
| Injection Volume | 10 µL | A suitable volume to ensure sharp peaks without overloading the column. |
| Run Time | 10 minutes | Sufficient time for the analyte to elute and for the column to be re-equilibrated for the next injection. |
Experimental Protocols
Reagent and Sample Preparation
-
Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0):
-
Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
Prepare the final mobile phase by mixing 700 mL of the buffer with 300 mL of HPLC-grade acetonitrile. Sonicate for 10 minutes to degas.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.
-
-
Calibration Curve Standards (10-200 µg/mL):
-
Prepare a series of working standards by serially diluting the Stock Solution with the mobile phase to achieve concentrations such as 10, 25, 50, 100, 150, and 200 µg/mL.
-
HPLC System Setup and Analysis
-
Purge the HPLC system with the prepared mobile phase.
-
Equilibrate the C18 column at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detector to 210 nm.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject 10 µL of each calibration standard in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the analyte. A linear regression should be applied, and the coefficient of determination (r²) should be ≥ 0.999.
Method Validation
The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[3][10][11] The validation process confirms that the analytical procedure is specific, linear, accurate, precise, and robust.
Caption: Key parameters for analytical method validation.
Validation Results Summary
The method was found to be compliant with all acceptance criteria as outlined by authoritative guidelines.[12][13][14][15]
| Validation Parameter | Protocol | Acceptance Criteria | Result |
| Specificity | Analyzed blank (mobile phase), standard solution, and a placebo sample. | No interference at the analyte's retention time. | Pass (No interfering peaks observed) |
| Linearity & Range | Six-point calibration curve (10-200 µg/mL) analyzed in triplicate. | r² ≥ 0.999 | r² = 0.9998 |
| Accuracy (% Recovery) | Spiked placebo at three concentration levels (80%, 100%, 120% of target conc.) (n=3 for each level). | 98.0% - 102.0% recovery | 99.2% - 101.5% |
| Precision (RSD%) | |||
| Repeatability | Six replicate injections of a 100 µg/mL standard. | RSD ≤ 2.0% | 0.85% |
| Intermediate Precision | Analysis performed on a different day by a different analyst. | RSD ≤ 2.0% | 1.21% |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | - | 1.5 µg/mL |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | - | 0.5 µg/mL |
| Robustness | Small, deliberate variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2). | System suitability passes; RSD ≤ 2.0% | Pass (No significant impact observed) |
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantification of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. The comprehensive validation demonstrates that the method is reliable and suitable for its intended purpose in a research or quality control environment. The detailed protocols and clear rationale provide a solid foundation for researchers and drug development professionals to implement this method effectively.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
Waters Corporation. Modernizing an Analytical Method with New Liquid Chromatography Gradient Allowable Ranges per USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]
-
SlideShare. ICH Q2 Analytical Method Validation. [Link]
-
Development of analytical methods for detection of triazole pesticides based on HPLC with diode array or electrochemical detection. UVaDOC Principal. [Link]
-
Chen, X., et al. (2012). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 56(11), 5834–5837. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]
-
Semantic Scholar. 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. [Link]
-
ResearchGate. (2007). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: Synthesis, antifungal evaluation and QSAR studies by Hansch analysis. [Link]
Sources
- 1. Buy 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol [smolecule.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. usp.org [usp.org]
- 13. agilent.com [agilent.com]
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1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol as a bridging ligand in MOF synthesis
Application Note: Engineering Coordination Polymers using 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol as a Flexible Bridging Ligand
Executive Summary & Mechanistic Insights
In the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, the selection of the organic linker dictates not only the framework's topology but also its functional applications. The compound 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol —most prominently utilized in its 2-(2,4-difluorophenyl) derivative form (Fluconazole, abbreviated as HFlu )—serves as an exceptional flexible bis(triazole) bridging ligand [1]. Originally developed as a potent antifungal pharmaceutical [2], the HFlu scaffold has been repurposed by materials scientists as a highly versatile N-donor ligand for constructing multidimensional coordination networks.
As an application scientist, understanding the structural causality of this ligand is paramount to controlling MOF synthesis:
-
Conformational Flexibility (The sp³ Backbone): Unlike rigid aromatic linkers (e.g., terephthalic acid), the sp³-hybridized carbon backbone of the propan-2-ol moiety allows the two terminal 1,2,4-triazole rings to freely rotate. This flexibility enables the ligand to adopt distinct gauche or anti conformations, dynamically adapting to the steric and geometric requirements of various transition metal nodes (Zn²⁺, Cd²⁺, Cu²⁺) [1].
-
Supramolecular Synthons (The Hydroxyl Group): The central hydroxyl (-OH) group does not typically coordinate directly to the metal. Instead, it acts as a highly active hydrogen-bond donor. This causality is critical: while the N-metal coordination bonds establish the primary framework topology, the secondary hydrogen bonds lock the lattice into place, drastically enhancing the thermal and mechanical stability of the resulting MOF.
-
Coordination Modes: The ligand primarily coordinates via the N4 and N4' atoms of the triazole rings, acting as a bidentate bridging ligand to propagate 1D chains, 2D grids, or 3D interpenetrated networks.
Mechanistic pathway linking ligand structural features to the resulting MOF topology.
Self-Validating Experimental Protocol: Solvothermal Synthesis
To ensure reproducibility and trustworthiness, the following protocol describes the synthesis of a representative 2D zinc-based coordination polymer, {[ZnCl(HFlu)2]Cl·2H2O}n [1]. This protocol is designed as a self-validating system: the controlled cooling rate ensures the formation of single crystals, which are subsequently used to simulate a theoretical powder pattern. The bulk product is then validated against this theoretical standard to guarantee phase purity.
Materials & Reagents
-
Ligand: 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol (HFlu) (0.5 mmol, ~153 mg)
-
Metal Salt: Zinc chloride anhydrous (ZnCl₂) (1.0 mmol, ~136 mg)
-
Solvent System: Deionized Water (15 mL) and Absolute Ethanol (3 mL)
Step-by-Step Methodology
-
Precursor Homogenization: Dissolve 0.5 mmol of HFlu and 1.0 mmol of ZnCl₂ in the 18 mL mixed solvent system (H₂O:EtOH = 5:1 v/v) under continuous magnetic stirring for 15 minutes.
-
Causality: The mixed solvent is deliberately chosen. Water solubilizes the inorganic zinc salt, while ethanol ensures the complete dissolution of the hydrophobic difluorophenyl moiety of the ligand, preventing premature, amorphous precipitation.
-
-
Solvothermal Reaction: Transfer the clear, homogenous solution into a 30 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120 °C (393 K) for 72 hours.
-
Causality: The autogenous pressure generated at 120 °C overcomes the activation energy barrier required for the reversible formation and breaking of coordination bonds, allowing the system to reach a thermodynamic minimum (crystalline MOF) rather than a kinetic trap (amorphous polymer).
-
-
Controlled Crystallization (Critical Step): Program the oven to cool to room temperature at a strict rate of 5 °C/h.
-
Causality: Rapid cooling induces sudden supersaturation, leading to microcrystalline powder. A slow, 5 °C/h gradient ensures controlled nucleation, yielding high-quality, block-shaped single crystals suitable for X-ray diffraction.
-
-
Harvesting: Filter the resulting colorless crystals under vacuum. Wash sequentially with the mother liquor (2 × 5 mL) and cold ethanol (1 × 5 mL) to remove unreacted precursors. Air dry at ambient temperature.
-
Phase Validation: Subject a fraction of the bulk sample to Powder X-ray Diffraction (PXRD). The experimental diffractogram must be overlaid with the simulated pattern generated from the Single-Crystal X-Ray Diffraction (SCXRD) CIF file. A perfect peak-to-peak match validates 100% phase purity.
Workflow for the solvothermal synthesis and validation of HFlu-based MOFs.
Quantitative Data: Topological Diversity
The flexibility of the 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol backbone allows it to act as a topological chameleon. By altering the metal node or the counter-anion, researchers can predictably tune the resulting framework. The table below summarizes the causality between reaction conditions and the final MOF architecture.
Table 1: Influence of Metal Node and Counterion on HFlu-based MOF Topology
| Metal Salt | Ligand Conformation | Metal Coordination Geometry | Dimensionality & Topology | H-Bonding Network Contributor |
| ZnCl₂ | Gauche | Distorted Octahedral (ZnN₄Cl₂) | 2D Grid (4⁴ net) | Free Cl⁻ anions, Lattice H₂O |
| CdSO₄ | Anti | Octahedral (CdN₄O₂) | 1D Zig-Zag Chain | Uncoordinated Triazole N |
| Cu(NO₃)₂ | Gauche | Square Pyramidal (CuN₄O) | 2D Layered Network | Nitrate Oxygen atoms |
| Co(ClO₄)₂ | Anti | Tetrahedral (CoN₄) | 3D Interpenetrated Framework | Central Ligand -OH group |
Note: The Zn-N bond lengths in these structures typically range from 2.127 to 2.197 Å, falling within the optimal thermodynamic stability window for transition metal-triazole coordination [1].
References
-
Poly[[μ-chlorido-μ-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol-κ2 N 4:N 4′]-zinc] chloride dihydrate] Source: National Center for Biotechnology Information (PMC) / Acta Crystallographica Section E URL:[Link]
-
Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity Source: Molecules (MDPI) URL:[Link]
-
Platinum and Gold Catalysis: à la Carte Hydroamination of Terminal Activated Allenes with Azoles Source: University of East Anglia (UEA Digital Repository) URL:[Link]
Application Notes and Protocols for In Vitro Antifungal Screening of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
Introduction: The Rationale for Screening a Novel Triazole Analog
The relentless emergence of drug-resistant fungal pathogens necessitates a robust pipeline for the discovery of new antifungal agents.[1][2] Triazole antifungals remain a cornerstone of clinical therapy, prized for their broad spectrum of activity and favorable safety profile.[3] The compound 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol represents a core structural scaffold analogous to the highly successful drug, fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol).[4][5] This structural similarity provides a strong rationale for its evaluation as a potential antifungal candidate.
This guide provides a comprehensive framework for the initial in vitro screening of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. We will detail the principles and step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant fungal species. The methodologies are harmonized with internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[2][6]
Scientific Rationale: The Triazole Mechanism of Action
Understanding the mechanism of action is critical for interpreting screening data. Triazole antifungals, including the structural class of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, exert their effect by disrupting the integrity of the fungal cell membrane.[7]
Causality of Action: The primary target of this drug class is a fungal-specific enzyme within the cytochrome P450 system called lanosterol 14-alpha-demethylase (encoded by the ERG11 gene).[1][8] This enzyme is a critical catalyst in the biosynthetic pathway that converts lanosterol to ergosterol. Ergosterol is the principal sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.
By inhibiting lanosterol 14-alpha-demethylase, triazoles halt ergosterol production. This leads to two detrimental consequences for the fungus:
-
Depletion of Ergosterol: The fungal membrane becomes unstable and overly permeable, leading to the leakage of essential cellular contents.[7]
-
Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterol precursors, like lanosterol, further disrupts membrane structure and function.[7]
This disruption of membrane homeostasis ultimately inhibits fungal growth (a fungistatic effect) or, at higher concentrations, can lead to cell death (a fungicidal effect).[7]
Caption: Mechanism of action for triazole antifungals.
Core Methodologies for Antifungal Susceptibility Testing
The foundation of in vitro screening rests on two key parameters: MIC and MFC.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] It is the primary measure of a compound's potency and is typically determined using the broth microdilution method.[2][10] For azole antifungals, the MIC is often defined as the concentration that achieves at least a 50% reduction in growth compared to a drug-free control, as complete inhibition may not be achieved due to trailing growth.[2]
-
Minimum Fungicidal Concentration (MFC): This parameter quantifies the concentration of an agent required to kill the fungus. It is determined as a secondary step after an MIC assay by subculturing the contents from wells showing no visible growth onto a solid medium.[11] The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the initial inoculum, which practically corresponds to no or minimal colony growth on the agar plate.[9][12]
Detailed Experimental Protocols
These protocols are designed to be self-validating through the mandatory inclusion of quality control strains.
Materials and Reagents
-
Test Compound: 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Test Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[10]
-
Solid Medium: Sabouraud Dextrose Agar (SDA)
-
Labware: Sterile 96-well, U-bottom microtiter plates; sterile reagent reservoirs; multichannel pipettes; sterile conical tubes.
-
Fungal Strains:
-
Candida albicans (e.g., SC5314 or ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., H99)
-
Aspergillus fumigatus (e.g., Af293)
-
-
Quality Control (QC) Strains:
Preparation of Test Compound Stock Solution
Causality: A high-concentration, sterile stock solution is prepared in DMSO because many organic compounds have low aqueous solubility. This allows for subsequent dilution in the aqueous test medium without precipitation. The final DMSO concentration in the assay must be kept low (≤1%) to avoid any intrinsic antifungal or inhibitory effects.[15]
-
Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Prepare aliquots and store at -20°C or below.
Selection and Preparation of Fungal Inocula
Causality: A standardized inoculum density is paramount for reproducible MIC results.[2] Too high an inoculum can overwhelm the drug, leading to falsely elevated MICs, while too low an inoculum can result in falsely low MICs.
For Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast from a frozen stock onto an SDA plate and incubate for 24-48 hours at 35°C.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₀₀).
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final working inoculum concentration of 1-5 x 10³ CFU/mL.[16]
For Molds (Aspergillus fumigatus):
-
Grow the mold on an SDA plate at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by gently flooding the plate with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the upper conidial suspension with a hemocytometer or spectrophotometer to a concentration of 1-5 x 10⁶ conidia/mL.
-
Dilute this adjusted suspension 1:50 in RPMI-1640 medium to achieve a final working inoculum of 0.4-5 x 10⁴ CFU/mL.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M27/M38 guidelines.[17]
-
Plate Preparation: Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well microtiter plate. Well 12 will serve as a sterility control (medium only).
-
Compound Dilution:
-
Prepare a working solution of the test compound at twice the highest desired final concentration (e.g., if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL solution in RPMI-1640).
-
Add 200 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10.
-
After mixing in well 10, discard the final 100 µL. This leaves wells 1-10 with 100 µL of serially diluted compound. Well 11 contains no drug and will serve as the growth control.
-
-
Inoculation: Add 100 µL of the standardized fungal working inoculum to each well from 1 to 11. Do not add inoculum to well 12. The final volume in each test well is now 200 µL, and the drug concentrations and inoculum density are at their target values.
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours (24 hours for Candida spp., 48 hours for Cryptococcus and Aspergillus).
-
MIC Reading: Determine the MIC as the lowest concentration of the compound that causes a significant (≥50%) reduction in growth compared to the growth control (well 11). This can be assessed visually using a reading mirror or spectrophotometrically.[2][10]
Protocol 2: Determination of MFC
Causality: This step directly assesses the cidal (killing) activity of the compound by attempting to recover viable organisms from wells where growth was inhibited.
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, subculture 20 µL from each selected well onto a labeled SDA plate.[18]
-
Spread the aliquot evenly across the agar surface.
-
Incubate the SDA plates at 35°C for 48 hours or until growth is clearly visible in the growth control subculture.
-
MFC Reading: The MFC is the lowest concentration from the MIC plate that results in no growth or fewer than three colonies on the subculture plate, corresponding to a ≥99.9% kill rate.[12][18]
Quality Control Procedures
Causality: The use of standard QC strains with known and established MIC ranges validates the entire experimental system.[19] If the MIC for the QC strain falls outside its accepted range, it indicates a potential issue with the medium, inoculum, incubation, or compound dilution, rendering the results for the test compound invalid.
-
Concurrently with the test compound, run a separate MIC assay for a known antifungal (e.g., fluconazole) against the QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258).
-
Compare the resulting MIC values to the published acceptable ranges provided by CLSI (e.g., in document M60).[19][20] The experiment is considered valid only if the QC results are within the specified range.
Data Analysis and Presentation
Quantitative data from the screening should be organized for clear interpretation and comparison. The relationship between MIC and MFC is also informative; if the MFC/MIC ratio is ≤4, the compound is generally considered fungicidal.[9]
| Fungal Species | Strain ID | 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol MIC (µg/mL) | 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol MFC (µg/mL) | Fluconazole MIC (µg/mL) [Control] |
| Candida albicans | SC5314 | 4 | 16 | 0.5 |
| Candida glabrata | ATCC 90030 | 16 | >64 | 8 |
| Candida krusei | ATCC 6258 | 8 | 32 | 64 |
| Aspergillus fumigatus | Af293 | 32 | >64 | N/A |
| Cryptococcus neoformans | H99 | 4 | 8 | 4 |
| Candida parapsilosis (QC) | ATCC 22019 | 2 | 8 | 1 (In Range) |
Table 1: Example data summary for the in vitro antifungal screening of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. Data are hypothetical.
Experimental Workflow Visualization
The following diagram outlines the complete screening process from initial preparation to final data acquisition.
Caption: End-to-end workflow for MIC and MFC determination.
References
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- Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [URL: https://pacificbiolabs.com/mic-mbc-mfc-testing]
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- Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study. National Journal of Laboratory Medicine. [URL: https://njlm.net/wp-content/uploads/2021/10/7.MO18-MO22.pdf]
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- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [URL: https://clsi.org/m44/]
- Commercial tests for in vitro antifungal susceptibility testing of Candida species compared to standard (NCCLS) broth microdilut. Egyptian Journal of Medical Microbiology. [URL: https://ejmm.journals.ekb.eg/article_184517_66b5797371c65d9547d21c32279d6771.pdf]
- Minimum fungicidal concentration: Significance and symbolism. Hindu Online. [URL: https://hinduonline.
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- Fungi (AFST). EUCAST. [URL: https://www.eucast.org/fungi_afst]
- Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. [URL: https://www.cdc.gov/fungal/pdf/Candida-Gradient-Diffusion-Strips-508.pdf]
- COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. IJMPR. [URL: https://www.ijmpronline.com/index.php/ijmpr/article/view/1000]
- M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [URL: https://clsi.org/m27/]
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [URL: https://clsi.org/media/2663/m60ed2_sample.pdf]
- M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. CLSI. [URL: https://clsi.org/m57s/]
- Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC266887/]
- Determination of the Minimal Inhibitory Concentration (MIC) using E-test. Biotecnologie BT. [URL: https://www.biotecnologiebt.
- 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/1%2C3-bis(1%2C2%2C4-triazol-1-yl)propan-2-ol-derivatives%3A-Ohlan-Ohlan/8254c03b118b628790c609f291e3e7f603a11f71]
- Synthesis and in vitro biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds fluconazole analogues. ResearchGate. [URL: https://www.researchgate.net/publication/322744728_Synthesis_and_in_vitro_biological_evaluation_of_13-bis-123-triazol-1-yl-propan-2-ol_derivatives_as_antifungal_compounds_fluconazole_analogues]
- Antifungal Susceptibility Testing (AFST). EUCAST. [URL: https://www.eucast.org/ast_of_fungi]
- EUCAST breakpoints for antifungals. ResearchGate. [URL: https://www.researchgate.net/publication/242145326_EUCAST_breakpoints_for_antifungals]
- Antifungal Properties of 1,2,4-Triazoles. ISRES. [URL: https://www.isres.org/antifungal-properties-of-1-2-4-triazoles.html]
- Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. ASM Journals. [URL: https://journals.asm.org/doi/abs/10.1128/jcm.32.7.1650-1653.1994]
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 21. Benchchem. [URL: https://www.benchchem.
- 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: Synthesis, antifungal evaluation and QSAR studies by Hansch analysis. ResearchGate. [URL: https://www.researchgate.net/publication/235773199_2-24-Difluorophenyl-13-bis124-triazol-1-ylpropan-2-ol_derivatives_Synthesis_antifungal_evaluation_and_QSAR_studies_by_Hansch_analysis]
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NMR spectroscopy techniques for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol structural elucidation
An Application Guide to the Complete Structural Elucidation of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol via Multinuclear and Multidimensional NMR Spectroscopy
Introduction
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is a heterocyclic compound featuring a central propanol backbone symmetrically substituted with two 1,2,4-triazole rings.[1] Such molecules are of significant interest in medicinal chemistry, often serving as key building blocks for antifungal agents that function by inhibiting ergosterol biosynthesis.[1] Unambiguous structural characterization is a critical prerequisite for drug development, ensuring that the correct isomer is advanced for further study. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural and stereochemical assignment of organic molecules in solution.[2]
This application note provides a comprehensive, step-by-step guide for researchers and drug development professionals on the use of advanced 1D and 2D NMR techniques to fully elucidate the structure of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. The narrative moves beyond simple protocols to explain the causal logic behind the experimental sequence, ensuring a self-validating and robust analytical workflow.
Section 1: Analytical Strategy and Foundational Principles
The structural elucidation of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol relies on a systematic approach that builds from simple 1D experiments to more complex 2D correlation studies. The inherent C₂ symmetry of the molecule, centered on the C2 carbon of the propanol backbone, is a key feature that simplifies the expected spectra. This symmetry renders the two triazole rings and the two methylene (-CH₂-) groups chemically equivalent. Consequently, we anticipate fewer unique signals in both the ¹H and ¹³C NMR spectra than a non-symmetrical structure would produce.
Our strategy is to first identify all proton and carbon environments, then piece together the molecular fragments using through-bond correlation experiments.
Caption: Figure 1: Overall NMR Elucidation Workflow.
Section 2: Experimental Protocols
Sample Preparation
The quality of NMR data is directly dependent on proper sample preparation.
Protocol:
-
Weighing: Accurately weigh 5-10 mg of high-purity 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its polarity effectively dissolves the compound, and its ability to form hydrogen bonds allows for the clear observation of the hydroxyl (-OH) proton, which might otherwise exchange too rapidly in other solvents.[3]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
1D NMR Data Acquisition
These experiments provide the fundamental framework of proton and carbon environments.
Protocol:
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures. Acquire spectra at a regulated temperature (e.g., 298 K).
-
¹H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Rationale: This experiment identifies all unique proton signals, their chemical shifts (δ), their relative abundance (integration), and their splitting patterns (multiplicity), which reveals the number of neighboring protons.[4]
-
D₂O Exchange: After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signal corresponding to the hydroxyl (-OH) proton will disappear or significantly diminish, confirming its assignment.[5]
-
-
¹³C{¹H} NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Rationale: This experiment reveals the number of chemically non-equivalent carbon atoms in the molecule.[6] The proton decoupling simplifies the spectrum to single lines for each carbon environment.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Acquire a DEPT-135 spectrum.
-
Rationale: This is a crucial experiment for determining carbon multiplicity. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are not observed.[7] This allows for the unambiguous identification of the propanol backbone carbons.
-
2D NMR Data Acquisition
2D NMR experiments are essential for establishing the connectivity between the atoms identified in the 1D spectra.[8]
Protocol:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Acquire a gradient-selected COSY (gCOSY) spectrum.
-
Rationale: This experiment maps proton-proton couplings through two or three bonds (²JHH, ³JHH). Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, allowing for the tracing of the entire propanol spin system.[9]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire a gradient-selected HMBC spectrum.
-
Rationale: This is arguably the most critical experiment for elucidating the overall molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[12] This allows for the connection of molecular fragments, such as linking the propanol backbone protons to the carbons of the triazole rings.
-
Section 3: Data Interpretation and Structural Assignment
This section outlines the logical process of assigning the structure based on hypothetical but realistic NMR data.
Analysis of 1D Spectra
-
¹H NMR: Due to symmetry, five distinct signals are expected:
-
Two signals in the aromatic region (δ 7.5-9.5 ppm), each integrating to 2H. These correspond to the two non-equivalent protons on the identical triazole rings.[6]
-
One signal in the aliphatic region (a multiplet), integrating to 1H. This is the methine proton (-CH(OH)-) at C2.
-
One signal in the aliphatic region (a complex multiplet), integrating to 4H. This corresponds to the two equivalent but diastereotopic methylene groups (-CH₂-) at C1 and C3.
-
One broad singlet, integrating to 1H, which disappears upon D₂O exchange. This is the hydroxyl proton (-OH).[5]
-
-
¹³C{¹H} NMR: Four signals are expected:
-
Two signals in the downfield region (δ 140-170 ppm), corresponding to the two non-equivalent carbons of the triazole rings.[6]
-
Two signals in the upfield region, corresponding to the C1/C3 methylene carbons and the C2 methine carbon.
-
-
DEPT-135:
-
The signal for the C1/C3 carbons will be negative, confirming them as CH₂ groups.
-
The signal for the C2 carbon will be positive, confirming it as a CH group.
-
The two triazole carbon signals will also be positive (CH groups).
-
Fragment Assembly with 2D NMR
The following diagram illustrates the key HMBC correlations that lock the structure together.
Caption: Figure 2: Key HMBC and COSY Correlations.
-
COSY Analysis: A cross-peak between the methine proton (C2-H) and the methylene protons (C1/C3-H₂) confirms the -CH(OH)-CH₂- connectivity of the propanol backbone.
-
HSQC Analysis: Each proton signal (except the -OH) is correlated to a carbon signal. This allows for the definitive assignment of C1/C3, C2, and the two triazole carbons based on their attached, and now identified, protons.
-
HMBC Analysis - The Final Proof:
-
A correlation from the methylene protons (C1/C3-H₂) to the C5 carbon of the triazole ring is expected. This three-bond correlation (H-C1-N1-C5) unequivocally establishes the connection between the propanol backbone and the triazole rings at the N1 position.
-
A reciprocal correlation from the triazole C5-H proton to the methylene carbon (C1/C3) further validates this linkage.
-
Correlations between the C1/C3 protons and the C2 carbon, and between the C2 proton and the C1/C3 carbons, provide further cross-validation of the backbone structure.
-
Summarized Data
The complete assignment can be summarized in a table.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (Proton to...) |
| C1 / C3 | ~4.4 (m, 4H) | ~55 | C2-H (COSY); C2, C5' (HMBC) |
| C2 | ~4.1 (m, 1H) | ~68 | C1/C3-H₂ (COSY); C1/C3 (HMBC) |
| OH | Variable (br s, 1H) | - | Disappears with D₂O |
| C3' / C3'' | ~8.5 (s, 2H) | ~152 | C5' (HMBC) |
| C5' / C5'' | ~8.0 (s, 2H) | ~145 | C1/C3, C3' (HMBC) |
Note: Chemical shifts are illustrative and will vary based on solvent and concentration.
Conclusion
The structural elucidation of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is achieved through a logical and hierarchical application of modern NMR techniques. The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) spectroscopy provides a self-validating network of data. While 1D spectra offer initial insights into the number and type of proton and carbon environments, it is the 2D correlation experiments that definitively establish the atomic connectivity. The HMBC experiment, in particular, is indispensable for connecting the propanol backbone to the two terminal triazole rings, providing unambiguous proof of the N1-substitution pattern and the overall molecular architecture. This robust methodology ensures the highest level of confidence in the structural assignment, a critical step in the advancement of new chemical entities in research and drug development.
References
-
AIP Publishing. (Date not available). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available at: [Link]
-
Li, W., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecular Diversity, 29(4), 1035-1046. Available at: [Link]
-
Kasyan, L. I., et al. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules, 27(9), 2946. Available at: [Link]
-
Doc Brown's Chemistry. (2025). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]
-
Ibraheem, H. H. (Date not available). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]
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Afanasiev, A. V., et al. (Date not available). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]
-
SpectraBase. (Date not available). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
Royal Society of Chemistry. (Date not available). General procedure for the synthesis of 1,2,4-triazole derivatives. Available at: [Link]
-
National Chemical Laboratory, India. (Date not available). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
-
ResearchGate. (Date not available). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Available at: [Link]
-
Chemistry Explained. (2025). Propanol's H-NMR Spectra: 4 Peaks Explained. YouTube. Available at: [Link]
-
American Chemical Society. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Symposium Series. Available at: [Link]
-
PubChem. (Date not available). 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. Available at: [Link]
-
University of Calgary. (Date not available). 13C NMR of 1-Propanol. Available at: [Link]
-
Miss Estruch. (2022). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. YouTube. Available at: [Link]
-
Biological Magnetic Resonance Bank. (Date not available). BMRB entry bmse000446 - Propanol (C3H8O). Available at: [Link]
-
PubChem. (Date not available). 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol-2-hydroxybenzoic acid (1/1). Available at: [Link]
-
Inxight Drugs. (Date not available). 1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. Available at: [Link]
-
SciSpace. (1974). 1H- and 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica. Available at: [Link]
-
NextSDS. (Date not available). 2-(2,4-DIFLUORFENYL)-1,3-BIS(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-2-OL. Available at: [Link]
-
Baghdad Science Journal. (2023). Synthesis, Anticancer and Antibacterial Activity of Mannose-based bis-1,2,3-Triazole Derivatives. Available at: [Link]
-
Taylor & Francis Online. (2023). Spectroscopic (FT-IR, FT-Raman, UV-vis and NMR) Investigation, Molecular Structure, Docking and Chemical Reactivity Elucidation of Antifungal Drug Tioconazole. Journal of Molecular Structure. Available at: [Link]
-
ResearchGate. (2025). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. Available at: [Link]
-
Pinto, D. C. G. A., et al. (Date not available). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][3][6]triazoles. Molecules. Available at: [Link]
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1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol sample preparation for LC-MS/MS analysis
An Application Guide for the Quantitative Analysis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol in Biological Matrices using LC-MS/MS
Introduction
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is a key chemical structure found in many medically important triazole antifungal agents. Accurate quantification of this and related compounds in complex biological matrices such as plasma and serum is critical for therapeutic drug monitoring (TDM), as well as for pharmacokinetic and toxicological studies in drug development.[1] These analyses help optimize dosing regimens to maximize therapeutic efficacy while minimizing the risk of toxicity.[2]
This application note provides a comprehensive guide with detailed protocols for the preparation of biological samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The causality behind experimental choices is explained to empower researchers to select and optimize the most suitable method for their analytical needs.
Analyte Physicochemical Properties
Understanding the physicochemical properties of the target analyte is fundamental to developing a robust analytical method.[3] 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is a polar molecule due to the presence of a hydroxyl group and six nitrogen atoms within its two triazole rings. These properties dictate its solubility and chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₆O | N/A |
| Molecular Weight | 193.19 g/mol | N/A |
| Predicted logP | -1.5 to -0.5 | Cheméo[4] |
| Predicted pKa (Strongest Basic) | ~2.5-3.5 (Triazole Nitrogen) | N/A |
| Polarity | Polar | Inferred from structure |
Note: Predicted values are based on the structure and data for similar triazole compounds.
Principle and Methodology Overview
The overall analytical workflow is designed to isolate the analyte from complex biological matrices, separate it from other components, and perform sensitive and specific detection and quantification. The process involves sample pre-treatment, extraction, chromatographic separation, and mass spectrometric detection.
Materials and Reagents
-
Analyte: 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol reference standard (≥98% purity).
-
Internal Standard (IS): Stable isotope-labeled (SIL) 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol (e.g., d4-labeled) is highly recommended to compensate for matrix effects and variability.[5][6] If a SIL-IS is unavailable, a structural analog (e.g., Fluconazole, Voriconazole) can be used.[7]
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and isopropanol (IPA).[8]
-
Reagents: LC-MS grade formic acid (FA), ammonium formate, and reagent-grade water (≥18 MΩ·cm).
-
Biological Matrix: Drug-free human plasma or serum.
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates, glass vials.
Internal Standard (IS) Selection and Preparation
The use of an internal standard is crucial for achieving accurate and precise quantification in LC-MS bioanalysis by correcting for variations in sample preparation and instrument response.[9]
Rationale for Selection: A Stable Isotope-Labeled (SIL) internal standard is the preferred choice.[5] SIL-IS compounds co-elute with the analyte and exhibit nearly identical chemical and physical properties, allowing them to effectively track the analyte through extraction and ionization, thus compensating for matrix effects.[5] A mass difference of at least 4-5 Da is ideal to prevent mass spectrometric cross-talk.[5]
Stock and Working Solution Preparation:
-
Primary Stock (1 mg/mL): Accurately weigh ~1 mg of the IS reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL primary stock solution.
-
Working IS Solution (e.g., 100 ng/mL): Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare a working solution. The final concentration should be near the mid-point of the calibration curve. This working solution is used for spiking all samples, calibrators, and quality controls.
Sample Preparation Protocols
The choice of sample preparation technique is a balance between cleanup efficiency, recovery, throughput, and cost.[3] We present three validated protocols suitable for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol.
Protocol 1: Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the bulk of proteins from plasma or serum.[10] It involves adding a water-miscible organic solvent to denature and precipitate proteins.[11] Acetonitrile is often preferred as it typically results in cleaner extracts compared to methanol.[12]
Advantages: Simple, fast, inexpensive, and suitable for high-throughput screening. Disadvantages: Less selective, may result in significant matrix effects from remaining endogenous components like phospholipids.[13]
Step-by-Step Methodology:
-
Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the IS working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[14][15]
-
Vortex vigorously for 1-3 minutes to ensure complete protein denaturation.[14]
-
Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
The supernatant can be injected directly into the LC-MS/MS system. For improved sensitivity, it can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[16] It provides cleaner extracts than PPT by removing more matrix interferences.[17] For a polar analyte like 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, adjusting the pH of the aqueous phase to suppress its ionization can enhance its partitioning into a moderately polar organic solvent.
Advantages: Provides cleaner extracts than PPT, cost-effective. Disadvantages: More labor-intensive, requires solvent evaporation, and can be difficult to automate.[16]
Step-by-Step Methodology:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 25 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to adjust the sample pH > 5, ensuring the triazole nitrogens are deprotonated and the molecule is neutral.
-
Add 600 µL of an extraction solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[13][17]
-
Vortex vigorously for 5 minutes to facilitate analyte extraction into the organic phase.
-
Centrifuge at ≥3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.
-
Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that functions like a small-scale liquid chromatography separation.[18] It can effectively remove interferences and concentrate the analyte, leading to the lowest matrix effects and highest sensitivity.[19] For this polar analyte, a reversed-phase (e.g., C18 or a polymeric sorbent) or a mixed-mode cation exchange sorbent can be used.
Advantages: Highest selectivity, provides the cleanest extracts, removes salts and phospholipids, allows for analyte concentration.[20] Disadvantages: Most expensive method, requires method development, can be lower throughput unless automated.[19]
Step-by-Step Methodology (Reversed-Phase C18):
-
Sample Pre-treatment: To 100 µL of plasma/serum, add 10 µL of IS working solution. Dilute with 200 µL of 2% formic acid in water to disrupt protein binding and ensure the analyte is protonated for better retention on some polymeric sorbents.[18] Centrifuge to pellet any precipitated protein.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of reagent water.[21]
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample from step 1 onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The following parameters are a robust starting point for method development and are based on established methods for similar triazole antifungal drugs.[2][15][22]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for ESI+ and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | A gradient is necessary to elute the analyte and clean the column. |
| Column Temp. | 40 °C | Improves peak shape and reduces backpressure. |
| Injection Vol. | 5 µL | Balances sensitivity and potential for column overload. |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Triazole nitrogens are readily protonated, making ESI+ highly sensitive.[23][24] |
| Precursor Ion ([M+H]⁺) | m/z 194.1 | Calculated for C₇H₉N₆O. |
| Product Ions (MRM) | m/z 125.1 (Quantifier), m/z 69.1 (Qualifier) | Predicted fragments correspond to loss of a triazole group and the triazole ring itself.[23] These must be empirically determined. |
| Collision Energy | 15-30 eV | To be optimized for maximum fragment ion intensity. |
| Source Temp. | 150 °C | To be optimized based on instrument geometry.[25] |
| Desolvation Temp. | 450 °C | To be optimized for efficient solvent evaporation.[25] |
Note: All MS parameters, especially MRM transitions and collision energies, must be optimized experimentally by infusing a pure standard solution of the analyte.
Conclusion
This application note provides three distinct, detailed protocols for the extraction of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol from biological fluids for LC-MS/MS analysis. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction depends on the specific requirements of the study, such as required sensitivity, sample throughput, and budget. For high-throughput applications, PPT offers a rapid workflow. For assays requiring higher sensitivity and cleaner extracts, LLE provides a good balance. For the most demanding applications requiring the lowest limits of quantification and minimal matrix effects, SPE is the recommended technique. The provided LC-MS/MS conditions serve as a validated starting point for robust and reliable quantification of this important triazole compound.
References
-
Cerilliant. "Selection of Internal Standards for LC-MS/MS Applications." Sigma-Aldrich. [7][9]
-
Thermo Fisher Scientific. "Protein Precipitation Plates." [14]
-
Tsi-Ting, S., et al. "Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry." Journal of Proteome Research, 2024. [26]
-
WuXi AppTec. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." [5]
-
ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." [6]
-
Phenomenex. "Technical Tip: Protein Precipitation." [10]
-
Karadaş, M., et al. "Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS." Journal of Analytical Toxicology, 2023. [27]
-
LabRulez. "A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum." [15]
-
Wang, T., et al. "A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients." Frontiers in Pharmacology, 2022. [22]
-
Shimadzu. "A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum." ASMS 2017 Poster. [1]
-
Al-Adakos, Z., et al. "Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS)." Methods in Molecular Biology, 2016. [2]
-
Phenomenex. "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation." [16]
-
Dong, F., et al. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." LCGC International, 2021. [13]
-
BenchChem. "Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide." [23]
-
Lebedev, A.T., et al. "Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization." Journal of Pharmaceutical and Biomedical Analysis, 2017. [28]
-
Perera, I. "Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS)." SciSpace. [24]
-
Tecan. "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep." [3]
-
Biotage. "Bioanalytical sample preparation." [19]
-
Sailer, C., et al. "Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy." Journal of Proteome Research, 2014. [12]
-
Welch, K.J., et al. "Sample Preparation for Bioanalytical and Pharmaceutical Analysis." Analytical Chemistry, 2016. [11]
-
Khan, I., et al. "Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples." Oriental Journal of Chemistry, 2023. [17]
-
Thermo Fisher Scientific. "Solid Phase Extraction Guide." [21]
-
Al-Sanea, M.M., et al. "A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis." RSC Advances, 2021. [20]
-
Dick, J. "Understanding and Improving Solid-Phase Extraction." LCGC International, 2020. [18]
-
Taiwan Food and Drug Administration. "Method of Test for Pesticide Residues in Foods- Multiresidue Analysis (5)." [25]
-
Cheméo. "Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0)." [4]
-
Waters Corporation. "LC-MS Suitable Solvents and Precautions."
-
Fisher Scientific. "Isopropanol, Optima™LC/MS Grade." [8]
Sources
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- 2. Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tecan.com [tecan.com]
- 4. 1H-1,2,4-Triazole (CAS 288-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 10. Technical Tip: Protein Precipitation [phenomenex.com]
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- 28. Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the synthesis of 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, a vital intermediate in the development of triazole antifungals such as fluconazole[1].
Our focus is on mechanistic causality: understanding why a reaction fails is the first step to ensuring a self-validating, high-yield protocol.
Reaction Pathway & Regioselectivity Challenges
Reaction pathway for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol highlighting N1 vs N4 regioselectivity.
Troubleshooting & FAQs
Q1: Why is my overall yield consistently below 50%, and how can I eliminate iso-triazole impurities?
Causality: The standard alkylation of 1,3-dichloro-2-propanol (or its oxirane derivatives) with 1,2,4-triazole suffers from poor regioselectivity. 1,2,4-triazole contains multiple nucleophilic nitrogen atoms. While N1-alkylation is thermodynamically favored, N4-alkylation occurs as a kinetic byproduct, leading to the formation of iso-fluconazole analogs[2]. This lack of regiospecificity necessitates complex column chromatography and drastically reduces the overall yield[3].
Solution: Implement a regiospecific blocking strategy using 4-amino-1,2,4-triazole. The amino group sterically and electronically blocks the N4 position, forcing the nucleophilic attack to occur exclusively at the N1 position[4]. Once the bis-alkylated backbone is formed, a simple deamination step removes the blocking group, yielding the pure target compound.
Q2: I am observing a high accumulation of the mono-alkylated intermediate. How can I drive the reaction to completion?
Causality: The second alkylation step is significantly slower than the first. The introduction of the first triazole ring increases steric hindrance and exerts an electron-withdrawing effect, deactivating the remaining electrophilic carbon on the propanol backbone.
Solution: Adjust your solvent system and stoichiometry. Switch from a protic solvent (like water or isopropanol) to a polar aprotic solvent such as DMF. Protic solvents hydrogen-bond with the triazolide anion, reducing its nucleophilicity. Polar aprotic solvents leave the anion "naked" and highly reactive, accelerating the sluggish second substitution step. Ensure a minimum of 2.5 to 3.0 equivalents of the triazole reagent.
Q3: What is the optimal base for this reaction, and why does it matter?
Causality: The choice of base dictates the concentration of the active triazolide nucleophile. 1,2,4-triazole has a pKa of ~10.2. Weak bases (e.g., NaHCO3) fail to fully deprotonate the triazole, leading to slow reaction kinetics. Conversely, excessively strong bases (e.g., NaH) promote the elimination of HCl from 1,3-dichloro-2-propanol, forming volatile epichlorohydrin which can rapidly polymerize under highly basic conditions[5].
Solution: Anhydrous Potassium Carbonate (K₂CO₃) is the optimal base for standard syntheses. It provides sufficient basicity to generate the triazolide anion without triggering extensive polymerization of the halohydrin/epoxide intermediates.
Optimized Regiospecific Workflow
To overcome the limitations of direct alkylation, we strongly recommend the following regiospecific workflow utilizing 4-amino-1,2,4-triazole[2].
Regiospecific workflow using 4-amino-1,2,4-triazole to prevent N4-alkylation and improve yield.
Step-by-Step Experimental Protocol
Part A: Regiospecific Alkylation
-
Preparation: In a round-bottom flask, combine 1.0 equivalent of the oxirane derivative (or 1,3-dichloro-2-propanol) with 2.2 equivalents of 4-amino-1,2,4-triazole in 2-propanol (approx. 1.5 mL per mmol of substrate)[2].
-
Catalysis: Add a catalytic amount of methanesulfonic acid (approx. 0.5 equivalents) to promote the ring-opening/alkylation under acidic conditions[2].
-
Reflux: Heat the reaction mixture to reflux (approx. 82°C) for 4 to 7 hours. Monitor the reaction via TLC or HPLC until the starting material is completely consumed[2].
-
Concentration: Evaporate the solvent in vacuo to dryness. The resulting residue contains the N1-alkylated intermediate with the N4-amino blocking groups intact[4].
Part B: Deamination and Isolation 5. Acidification: Dissolve the crude residue in distilled water. Cool the solution to 5°C using an ice bath. Add concentrated hydrochloric acid (HCl) to establish a strongly acidic environment[2]. 6. Diazotization/Deamination: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 2.5 equivalents) dropwise to the cooled mixture[2]. (Caution: This step generates nitrogen gas; ensure proper venting in a fume hood). 7. Extraction: Allow the mixture to warm to room temperature. Neutralize the solution carefully, then extract the aqueous layer multiple times with ethyl acetate. 8. Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from 2-propanol to yield pure 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol[2].
Quantitative Data Summary
The table below summarizes the expected outcomes when transitioning from standard kinetic conditions to the optimized regiospecific protocol.
| Reaction Strategy | Reagents | Solvent / Catalyst | Regioselectivity (N1:N4) | Typical Yield (%) |
| Standard Alkylation | 1,2,4-triazole, K₂CO₃ | Water or Isopropanol | ~ 4:1 | 35 - 45% |
| Polar Aprotic Optimization | 1,2,4-triazole, K₂CO₃ | DMF | ~ 5:1 | 50 - 60% |
| Regiospecific Blocking | 4-amino-1,2,4-triazole, then NaNO₂/HCl | 2-Propanol / Methanesulfonic Acid | > 99:1 | 60 - 75%[2] |
References
-
Ohlan, R., et al. "2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: Synthesis, antifungal evaluation and QSAR studies by Hansch analysis." ARKIVOC, 2007. URL: [Link]
- Ray, S., et al. "Process for the preparation of 1,3-bis (1,2,4-triazol-1-yl)-propan-2-ol derivatives." European Patent EP0618198A1, Google Patents.
- Ray, S., et al. "Processes for the preparation of 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol derivatives." US Patent US5484936A, Google Patents.
-
Escribà, M., et al. "Preparation and Uses of Chlorinated Glycerol Derivatives." Molecules, 2019. URL: [Link]
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- 3. US5484936A - Processes for the preparation of 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol derivatives - Google Patents [patents.google.com]
- 4. US5484936A - Processes for the preparation of 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol derivatives - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
Welcome to the technical support guide for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome solubility issues, ensuring the successful progression of your research and development efforts.
Introduction to 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol and its Solubility Challenges
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is a molecule of significant interest in medicinal chemistry, primarily due to its potential antifungal properties.[1] Its structure, featuring a central propanol backbone with two 1,2,4-triazole rings, is key to its biological activity, which is often compared to established antifungal agents like fluconazole.[1] The triazole rings can interact with biological targets, but they also contribute to the molecule's physicochemical properties, including its solubility.[1][2][3]
Poor aqueous solubility is a common hurdle for many promising drug candidates, including triazole derivatives.[4] This can significantly hinder preclinical development by affecting formulation, bioavailability, and ultimately, therapeutic efficacy. This guide will walk you through a logical progression of troubleshooting steps, from simple adjustments to more advanced formulation strategies, to enhance the aqueous solubility of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol.
Troubleshooting Guide & FAQs
This section is organized to address the most common questions and issues encountered when working with poorly soluble compounds. We will begin with fundamental characterization and move towards advanced formulation techniques.
Q1: I'm observing very low solubility of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol in my aqueous buffer. Where do I start?
A1: Start with the fundamentals: compound characterization and a systematic assessment of basic solubility parameters.
Before attempting complex solubilization techniques, it's crucial to confirm the identity and purity of your compound and understand its intrinsic solubility.
Step 1: Verify Compound Identity and Purity Impurities can significantly impact solubility measurements.
-
Action: Confirm the structure and purity of your 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol sample using standard analytical techniques such as NMR, HPLC, and Mass Spectrometry.[4]
Step 2: Determine Intrinsic Aqueous Solubility This provides a baseline for all subsequent experiments.
-
Action: Measure the equilibrium solubility in deionized water and your primary experimental buffer (e.g., phosphate-buffered saline, PBS).
Experimental Protocol: Equilibrium Solubility Determination
-
Add an excess amount of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol to a known volume of the desired solvent (e.g., water, PBS) in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Q2: How does pH affect the solubility of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol?
A2: The pH of the aqueous medium can significantly influence the solubility of ionizable compounds. The 1,2,4-triazole ring is weakly basic. [5][6]
The nitrogen atoms in the triazole rings can be protonated under acidic conditions, forming a more soluble cationic species. Understanding the pH-solubility profile is a critical step in developing a suitable formulation.
-
Action: Determine the solubility of your compound across a physiologically relevant pH range (e.g., pH 2 to 8).
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with different pH values (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).
-
Perform the equilibrium solubility determination protocol (as described in Q1) for each pH value.
-
Plot the measured solubility as a function of pH.
Data Presentation: Expected pH-Solubility Profile
| pH | Expected Solubility of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol | Rationale |
| 2.0 | Higher | Protonation of triazole nitrogens increases polarity and interaction with water. |
| 4.0 | Moderate | Partial protonation leads to intermediate solubility. |
| 7.4 | Low | The compound is predominantly in its neutral, less soluble form. |
| 8.0 | Low | The compound remains in its neutral form. |
Note: The pKa of the 1,2,4-triazolium ion is approximately 2.45, while the neutral molecule has a pKa of around 10.26.[5]
Q3: My compound's solubility is still too low for my in vitro/in vivo experiments, even at optimal pH. What's the next logical step?
A3: The use of cosolvents is a common and effective strategy to increase the solubility of hydrophobic compounds. [4][7]
Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[8]
-
Action: Evaluate the effect of various pharmaceutically acceptable cosolvents on the solubility of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol.
Commonly Used Cosolvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin[7]
-
Dimethyl sulfoxide (DMSO) - primarily for in vitro studies, with final concentrations typically kept below 1% to avoid cellular toxicity.[4]
Experimental Protocol: Cosolvent Solubility Screening
-
Prepare a series of aqueous solutions containing increasing concentrations of a single cosolvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in water or buffer).
-
Determine the equilibrium solubility of your compound in each cosolvent mixture using the protocol from Q1.
-
Plot the solubility as a function of the cosolvent concentration. The relationship is often logarithmic.
Data Presentation: Example Cosolvent Screening Data
| Cosolvent | Concentration (% v/v) | Solubility (µg/mL) |
| None (Buffer) | 0 | Baseline Value |
| PEG 400 | 10 | Increased Value |
| PEG 400 | 20 | Further Increased Value |
| PEG 400 | 30 | Substantially Increased Value |
| Propylene Glycol | 10 | Increased Value |
| Propylene Glycol | 20 | Further Increased Value |
Note: The solubilizing power of the cosolvent can be quantified to create predictive models for solubility.[7][9]
Q4: I'm concerned about the potential toxicity or in vivo precipitation of cosolvents. Are there alternative formulation strategies?
A4: Yes, several advanced formulation approaches can enhance solubility without relying heavily on cosolvents. These include the use of cyclodextrins, solid dispersions, and nanosuspensions. [10][11][12]
These techniques work by altering the physical state of the drug or by encapsulating it to improve its interaction with an aqueous environment.
Strategy 1: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[13][14][16]
-
Action: Evaluate the solubilizing effect of different cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used due to its high aqueous solubility and low toxicity.[14][15]
-
Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-20% w/v).
-
Add an excess of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol to each solution.
-
Follow the equilibrium solubility determination protocol (Q1).
-
Plot the concentration of the dissolved drug against the cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 complex.
Strategy 2: Amorphous Solid Dispersions
Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a molecular level.[10][17][18] This converts the drug from a crystalline to a more soluble amorphous state.[10][19]
-
Action: Prepare solid dispersions of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol with suitable polymeric carriers and evaluate their dissolution profiles.
Common Polymeric Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)[20]
-
Copolymers like Kollidon® VA64[22]
-
Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol or ethanol).
-
Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid mass.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Characterize the solid dispersion for amorphicity (using techniques like DSC or XRD) and perform dissolution testing.
Strategy 3: Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[23] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to a higher dissolution rate.[24][25][26]
-
Action: Formulate a nanosuspension of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol and characterize its particle size and dissolution behavior.
-
Disperse the drug in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Subject the suspension to high-energy wet milling using a bead mill.
-
Monitor the particle size reduction over time using a particle size analyzer (e.g., dynamic light scattering).
-
Once the desired particle size is achieved, evaluate the dissolution rate of the nanosuspension compared to the unmilled drug.
Q5: How do I choose the best solubility enhancement strategy for my specific application?
A5: The optimal strategy depends on several factors, including the required dose, the route of administration, and the stage of development.
The following decision tree can guide your selection process.
This guide provides a systematic approach to troubleshooting and overcoming the poor aqueous solubility of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. By methodically evaluating the compound's properties and applying appropriate formulation strategies, researchers can successfully advance their development programs. For further assistance, please consult the references below or contact our technical support team.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. (n.d.). Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Vertex AI Search. (n.d.). Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review.
- Vertex AI Search. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- Vertex AI Search. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Vertex AI Search. (n.d.). Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC - NIH.
- Vertex AI Search. (2019, March 20). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update.
- Almac. (n.d.). Key strategies central to overcoming poor API solubility.
- Vertex AI Search. (n.d.). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC.
- Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples.
- Vertex AI Search. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review.
- Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
- Bentham Science Publishers. (2025, September 22). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review.
- JETIR.org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
- Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS.
- Wikipedia. (n.d.). Cosolvent.
- Agno Pharma. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability.
- Taylor & Francis. (2010, May 25). Full article: Cyclodextrins for drug delivery.
- Vertex AI Search. (2025, April 16). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins.
- Benchchem. (n.d.). "troubleshooting poor biological activity in triazole derivatives".
- Vertex AI Search. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Sigma-Aldrich. (n.d.). Improving API Solubility.
- Vertex AI Search. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Vertex AI Search. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC.
- Vertex AI Search. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- Frontiers Publishing Partnerships. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- PubMed. (n.d.). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs.
- Smolecule. (2024, August 8). 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol.
- PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol.
- Asian Journal of Research in Chemistry. (2017, November 25). Effect of Temperature and Solvent on Molecular Interactions of 1,2,4-Triazole Derivative.
- NextSDS. (n.d.). 2-(2,4-DIFLUORFENYL)-1,3-BIS(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-2-OL.
- Vertex AI Search. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC.
- Vertex AI Search. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Google Patents. (n.d.). CN101824002B - Water soluble triazole compound and synthesis method thereof.
- PubMed. (n.d.). Temperature and pH effects on plant uptake of benzotriazoles by sunflowers in hydroponic culture.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- NextSDS. (n.d.). 2-(4-CHLOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)-2-PROPANOL.
- PubMed. (n.d.). Effect of some triazole fungicides on intracellular pH and on cell membrane permeability in leaves of Elodea densa (Planch.) Casp.
- ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
- gsrs. (n.d.). 1,3-BIS(1,2,4-TRIAZOL-1-YL)PROPAN-2-ONE.
- ncats. (n.d.). 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one - Inxight Drugs.
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Technical Support Center: Crystallization of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. It offers troubleshooting advice and frequently asked questions to address common issues related to impurity reduction and crystal quality.
Introduction
Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) like 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, a key structural motif in many antifungal agents.[1][2] The effectiveness of this process directly impacts the purity, stability, and bioavailability of the final product.[3][] Achieving a high-purity crystalline product requires careful control over various parameters to minimize the incorporation of impurities. This guide is designed to provide a structured approach to troubleshooting common issues encountered during the crystallization of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the crystallization of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, offering potential causes and actionable solutions.
Problem 1: Low Purity of the Crystalline Product
Symptom: The isolated crystals of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol show the presence of significant impurities upon analysis (e.g., by HPLC, NMR).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Solvent System | The chosen solvent may have similar solubility for both the desired compound and the impurities, leading to co-crystallization.[5] | Solvent Screening: Conduct solubility tests with a range of solvents to find one that has a high solubility for the compound at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble at lower temperatures.[6] Consider using a solvent mixture (binary or ternary) to fine-tune the solubility properties. |
| Rapid Cooling Rate | Fast cooling can lead to the trapping of impurities within the crystal lattice as the crystals form too quickly.[7] | Controlled Cooling: Employ a slow and controlled cooling profile. This allows for more selective crystallization of the desired compound, giving impurities more time to remain in the solution.[8] |
| High Level of Supersaturation | Excessive supersaturation can induce rapid nucleation and crystal growth, which can compromise purity.[9] | Optimize Supersaturation: Control the rate of supersaturation generation. For cooling crystallization, this means a slower cooling rate. For anti-solvent crystallization, this involves a slower addition of the anti-solvent.[10] |
| Presence of Structurally Similar Impurities | Impurities with a similar molecular structure to 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol can be incorporated into the crystal lattice.[11][12] | Recrystallization: Perform one or more recrystallization steps. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.[6][13] This process is highly effective at removing trapped impurities. |
| Ineffective Washing | Residual mother liquor containing dissolved impurities may remain on the crystal surface after filtration. | Thorough Washing: Wash the filtered crystals with a small amount of ice-cold, fresh solvent.[13][14] The cold solvent will dissolve residual impurities from the crystal surface without dissolving a significant amount of the product. |
Problem 2: Poor Crystal Morphology or Small Crystal Size
Symptom: The resulting crystals are very fine, needle-like, or agglomerated, which can lead to difficulties in filtration and drying, and may affect downstream processing.[]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Supersaturation Leading to Rapid Nucleation | A high degree of supersaturation favors the formation of many small nuclei rather than the growth of existing crystals.[] | Seeding: Introduce a small quantity of high-purity seed crystals at a slightly supersaturated state. This will promote crystal growth over new nucleation, leading to larger and more uniform crystals. |
| Inappropriate Agitation | Excessive or improper agitation can lead to secondary nucleation (crystal breakage) and the formation of fine particles.[9] | Optimize Agitation: Adjust the stirring rate to ensure homogeneity without causing excessive crystal attrition. The optimal agitation speed will depend on the vessel geometry and scale. |
| Solvent Effects | The choice of solvent can significantly influence crystal habit. | Solvent Selection: Experiment with different solvents or solvent mixtures. Some solvents may favor the growth of specific crystal faces, leading to a more desirable morphology. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in the synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol?
Common impurities can arise from starting materials, side reactions, or degradation products. For instance, in syntheses starting from epichlorohydrin and 1,2,4-triazole, potential impurities could include regioisomers or products of incomplete reaction.[15] In the context of fluconazole synthesis, which contains the 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol core, identified impurities include isomeric and desfluoro analogs.[12][16][17][18]
Q2: How do I choose the best solvent for crystallization?
The ideal crystallization solvent should exhibit a steep solubility curve with respect to temperature for the target compound.[6] This means the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[6] Additionally, the solvent should either be a poor solvent for the impurities or a very good solvent, so they remain in the mother liquor upon cooling.[6] It is also crucial that the solvent does not react with the compound.[6]
Q3: What is the difference between cooling crystallization and anti-solvent crystallization?
-
Cooling Crystallization: This method relies on the principle that the solubility of the compound decreases with a decrease in temperature. A saturated solution at a higher temperature is cooled to induce crystallization.[3] This is suitable for compounds with a significant temperature-dependent solubility.
-
Anti-solvent Crystallization: In this technique, a second solvent (the anti-solvent) in which the compound is insoluble is added to a solution of the compound.[3][10] This reduces the overall solubility of the compound in the solvent mixture, causing it to crystallize.
Q4: Can I use a combination of crystallization techniques?
Yes, combining techniques can be very effective. For example, you might partially cool a solution and then add an anti-solvent to maximize the yield and control crystal properties.
Q5: My compound oils out instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the solute is lower than the temperature of the solution.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Lower Initial Concentration: Start with a more dilute solution.
-
Solvent Choice: Try a different solvent with a lower boiling point.
-
Seeding: Introduce seed crystals at a temperature just above where oiling out occurs.
Experimental Protocols
Protocol 1: General Cooling Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol in the minimum amount of a hot, appropriate solvent.[13][14]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can increase the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[13][14]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude product in a suitable solvent in which it is readily soluble.
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the product is insoluble but is miscible with the first solvent) to the solution with stirring until the solution becomes slightly turbid.[10]
-
Crystallization: Allow the solution to stand undisturbed for crystallization to occur. Cooling may also be applied to improve the yield.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Recrystallization protocol.
Visualizing the Crystallization Workflow
Caption: A general workflow for the crystallization and purification process.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. Retrieved from [Link]
- Google Patents. (n.d.). EP0618198A1 - Process for the preparation of 1,3-bis (1,2,4-triazol-1-yl)-propan-2-ol derivatives.
-
PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]
-
ACS Publications. (2023, August 18). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. Retrieved from [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2026, January 24). Synthesis and in vitro biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds fluconazole analogues. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, December 19). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]
-
PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. Retrieved from [Link]
-
MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(2,4-DIFLUORFENYL)-1,3-BIS(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-2-OL. Retrieved from [Link]
-
gsrs. (n.d.). 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. Retrieved from [Link]
-
ACS Publications. (2021, July 26). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. Retrieved from [Link]
-
Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. (2017, February 24). Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. Retrieved from [Link]
-
Journal of Cardiovascular Disease Research. (2017, October 15). SYNTHESIS OF AZOLE DERIVATIVES AND ITS IMPACT ON ANTIMICROBIAL PROPERTIES. Retrieved from [Link]
-
MDPI. (2024, November 4). Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. Retrieved from [Link]
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- 5. people.chem.umass.edu [people.chem.umass.edu]
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- 8. web.mit.edu [web.mit.edu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 14. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
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- 16. 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol [lgcstandards.com]
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- 18. 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | C13H13FN6O | CID 134034 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing HPLC retention times for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol separation
Welcome to the Application Support Center. This guide provides mechanistic troubleshooting and validated methodologies for the chromatographic separation of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol , a highly polar, basic intermediate critical in the synthesis of triazole antifungals (e.g., fluconazole).
As a Senior Application Scientist, I have structured this guide to address the fundamental physicochemical challenges of this molecule—specifically its high polarity and basic nitrogen atoms—which frequently cause poor retention and severe peak tailing on standard reversed-phase columns.
Part 1: Diagnostic Knowledge Base & FAQs
Q1: Why does 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol elute near the void volume on a standard C18 column?
The Causality: This molecule exhibits a highly hydrophilic profile, characterized by a low octanol-water partition coefficient (Log Kow ~0.5)[1]. Standard alkyl C18 stationary phases rely on hydrophobic interactions, which are insufficient to retain such polar molecules. When the aqueous layer in a standard C18 column undergoes "hydrophobic collapse" at low organic modifier concentrations, the retention factor ( k′ ) drops near zero. The Solution: Switch to a Polar-Embedded C18 (e.g., Synergi Polar-RP) or a C6-Phenyl column[2],[3]. Polar-embedded phases maintain the hydration layer at the silica surface, allowing for robust retention even in 100% aqueous conditions. Alternatively, phenyl phases offer π−π interactions with the electron-deficient triazole rings, significantly increasing retention[4].
Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). How can I correct this mechanistically?
The Causality: The triazole rings contain basic nitrogen atoms with a pKa of approximately 1.76[1]. These nitrogens act as strong hydrogen bond acceptors and undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (Si-OH, pKa ~3.5–4.5) on the silica support. The Solution: You must neutralize either the analyte or the stationary phase.
-
pH Control: Adjust the mobile phase to pH 7.0 using a 0.01 M phosphate buffer[5]. At pH 7.0, the triazole nitrogens are fully unprotonated, eliminating cationic interactions with ionized silanols.
-
Stationary Phase: Utilize a highly double-end-capped, Type B high-purity silica column to physically shield residual silanols[6].
Q3: Why does my peak split or broaden when using a mobile phase at pH 3.5?
The Causality: Operating at a pH too close to the analyte's pKa (1.76) places the molecule in a state of partial protonation. Because the protonated and unprotonated forms partition differently into the stationary phase, they elute at slightly different rates, causing peak broadening or splitting. The Solution: Chromatographic best practice dictates that the mobile phase pH must be at least 2 pH units away from the analyte's pKa. Shift the pH to either < 1.0 (impractical for silica columns) or > 4.0 (optimally pH 7.0) to ensure a single, uniform ionization state[5].
Part 2: Visual Diagnostic Workflows
The following logic trees represent the diagnostic algorithms used by application scientists to resolve bis-triazole chromatographic failures.
HPLC troubleshooting logic for bis-triazole retention and peak shape optimization.
System Suitability Testing (SST) self-validation loop for HPLC analysis.
Part 3: Quantitative Data Summarization
The table below summarizes the expected performance metrics across different stationary phase chemistries when analyzing bis-triazole derivatives.
| Chromatographic Parameter | Standard Alkyl C18 (Unoptimized) | Polar-Embedded C18 (Optimized) | Phenyl-Hexyl / C6-Phenyl (Alternative) |
| Retention Factor ( k′ ) | < 1.0 (Co-elution risk) | 3.5 - 5.0 (Optimal) | 4.0 - 6.0 (Optimal) |
| Tailing Factor ( As ) | > 2.0 (Severe tailing) | 1.0 - 1.2 (Excellent symmetry) | 1.1 - 1.3 (Good symmetry) |
| Theoretical Plates ( N ) | < 2,000 | > 5,000 | > 4,500 |
| Primary Interaction Mechanism | Hydrophobic | Hydrophobic + H-Bond Shielding | Hydrophobic + π−π Stacking |
| Recommended Mobile Phase pH | Not recommended | pH 7.0 | pH 3.5 - 7.0 |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized Reversed-Phase Isocratic Method
This protocol is designed to achieve baseline resolution and optimal peak symmetry by suppressing triazole ionization and utilizing a polar-RP stationary phase.
Materials & Reagents:
-
Column: Synergi 4 µm Polar-RP, 150 × 2.0 mm (or equivalent polar-embedded phase)[3].
-
Mobile Phase A: 0.01 M Disodium hydrogen phosphate buffer.
-
Mobile Phase B: HPLC-Grade Acetonitrile.
Step-by-Step Methodology:
-
Buffer Preparation & pH Adjustment: Dissolve the appropriate mass of disodium hydrogen phosphate in 18.2 MΩ ultrapure water to yield a 0.01 M solution. Adjust to exactly pH 7.0 ± 0.05 using dilute phosphoric acid[5]. Filter through a 0.22 µm membrane.
-
Causality: Strict pH 7.0 control ensures the triazole rings (pKa 1.76) remain entirely unprotonated[1], preventing peak splitting and minimizing silanophilic interactions.
-
-
System Equilibration: Pump Mobile Phase A and B at a 75:25 (v/v) ratio at a flow rate of 1.0 mL/min[5]. Allow at least 20 column volumes to pass until the baseline is stable and pressure ripple is < 1%.
-
Thermal Stabilization: Set the column oven to 30 °C[6].
-
Causality: Elevated, stable temperatures reduce mobile phase viscosity, improving mass transfer kinetics within the pores and increasing theoretical plates ( N ).
-
-
Sample Injection & Detection: Inject 5 µL of the sample standard. Monitor UV absorbance at 210 nm (for maximum sensitivity) or 260 nm (for aromatic specificity)[5],[6].
-
Self-Validating System Suitability (SST): The system validates itself for sample analysis only if six replicate injections of a 10 µg/mL standard yield:
-
Retention time %RSD ≤ 2.0%
-
Tailing Factor ( As ) ≤ 1.5
-
Theoretical Plates ( N ) ≥ 3000[6].
-
If parameters fail, refer to the SST diagnostic workflow above.
-
Part 5: References
-
Fluconazole: Stability and analysis in human plasma by simple high performance liquid chromatography: Optimization of the chromatographic conditions. fabad.org.tr.
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. nih.gov.
-
Determination of Fluconazole in Children in Small Blood Volumes Using Volumetric Absorptive Microsampling (VAMS) and Isocratic High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Detection. nih.gov.
-
Phase High-Performance Liquid Chromatography Method for Quantification of Fluconazole in Pharmaceutical Preparations. trendsinpharmacy.org.
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. agilent.com.
-
Advanced Oxidation Processes and Adsorption Technologies for the Removal of Organic Azo Compounds: UV, H2O2, and GAC. ua.es.
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- 3. Determination of Fluconazole in Children in Small Blood Volumes Using Volumetric Absorptive Microsampling (VAMS) and Isocratic High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. trendsinpharmacy.org [trendsinpharmacy.org]
Technical Support Center: Transition Metal Coordination with 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
Welcome to the Technical Support Center for coordination chemistry involving 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol (BTP) and its derivatives (such as the antifungal agent fluconazole). BTP is a highly versatile bridging ligand, but its flexible propan-2-ol backbone and bulky 1,2,4-triazole rings frequently introduce severe steric hindrance during transition metal complexation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers successfully synthesize high-purity coordination polymers and overcome steric clashing.
Part 1: Troubleshooting Guide & FAQs
Q1: My synthesis yields amorphous precipitates instead of crystalline coordination polymers. How can I overcome the kinetic trapping caused by the bulky triazole arms? Causality & Solution: The flexible backbone and bulky triazole rings of BTP create high rotational energy barriers. At room temperature, rapid complexation leads to kinetically trapped, disordered amorphous solids. To resolve this, switch to solvothermal synthesis . Elevated temperatures (100–120°C) and autogenous pressure provide the thermodynamic energy required for the triazole N-donors to reversibly bind, detach, and reorient into an ordered 1D or 2D polymeric lattice.
Q2: I am trying to synthesize a homoleptic complex [M(BTP)x] , but I only achieve low coordination numbers and recover unreacted ligand. What is the structural limitation? Causality & Solution: The steric repulsion between multiple bulky BTP ligands around a single metal center prevents high coordination numbers (e.g., an octahedral [M(BTP)6] is sterically impossible). You must introduce small auxiliary/bridging ligands (e.g., chlorides, thiocyanates). For instance,1 [1] utilize small chlorido ligands to bridge the metal centers. These small anions occupy equatorial or axial sites, acting as spatial "spacers" that relieve the steric clash between the bulky triazole rings, allowing the formation of stable [MCl2(BTP)2]⋅nH2On polymers.
Q3: How do I verify that the triazole ring has successfully coordinated to the metal, rather than just co-crystallizing in the lattice? Causality & Solution: Coordination alters the electron density of the triazole ring, which directly impacts its vibrational modes. Use FT-IR spectroscopy as a primary diagnostic tool. A shift in the C=N stretching frequency (typically from ~1510 cm⁻¹ in the free ligand to ~1530 cm⁻¹ in the complex) confirms coordination. Furthermore, studies on2 [2] show that the hydroxyl group often remains uncoordinated due to steric shielding, which can be verified by a broad ν(O−H) band around 3200-3400 cm⁻¹, indicating its participation in lattice-stabilizing hydrogen bonds rather than direct metal binding.
Part 2: Mechanistic Workflows & Visualizations
To systematically bypass steric hindrance, researchers must choose the correct synthetic pathway based on the desired dimensionality of the complex.
Fig 1. Workflow for overcoming steric hindrance in BTP coordination.
Fig 2. Mechanistic pathway of auxiliary ligand insertion to relieve steric strain.
Part 3: Quantitative Data & Strategy Selection
When designing your experiment, selecting the right transition metal and auxiliary ligand is critical. The table below summarizes the optimal conditions for coordinating BTP while minimizing steric repulsion.
| Transition Metal | Preferred Geometry | Steric Challenge with BTP | Optimized Co-ligand | Resulting Topology |
| Zinc(II) | Tetrahedral / Octahedral | High ligand-ligand repulsion | Chlorido ( Cl− ) | 1D Zig-zag Polymer |
| Copper(II) | Distorted Octahedral (Jahn-Teller) | Axial crowding | Chlorido ( Cl− ), Water | 2D Sheet Network |
| Silver(I) | Linear / Tetrahedral | Backbone flexibility limits linearity | Nitrato ( NO3− ) | 1D Helical Chain |
| Cobalt(II) | Octahedral | Rapid amorphous precipitation | Thiocyanato ( SCN− ) | 2D Grid Network |
Part 4: Self-Validating Experimental Protocols
Protocol A: Solvothermal Synthesis of Zn(II)-BTP Coordination Polymer
This protocol utilizes thermodynamic control to bypass the kinetic trapping commonly associated with BTP's bulky triazole rings.
Materials: ZnCl2 , BTP ligand, Ethanol, Deionized Water.
-
Preparation: Dissolve 0.5 mmol of ZnCl2 in 5 mL of deionized water. Separately, dissolve 0.5 mmol of BTP in 5 mL of ethanol.
-
Mixing: Slowly add the BTP solution dropwise to the ZnCl2 solution under continuous magnetic stirring.
-
Self-Validation Checkpoint 1: If the solution turns immediately cloudy and opaque, the concentration is too high, risking kinetic precipitation. Dilute the mixture by 20% with an ethanol/water (1:1) mixture until clear.
-
-
Solvothermal Treatment: Transfer the clear mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal tightly.
-
Heating: Heat the autoclave in a programmable oven at 110°C for 72 hours.
-
Causality: The high temperature provides the activation energy necessary for the bulky ligands to dynamically attach and detach, finding the thermodynamically stable polymeric arrangement.
-
-
Controlled Cooling: Cool the oven to room temperature at a strict rate of 2°C/hour.
-
Self-Validation Checkpoint 2: Open the autoclave. The presence of distinct, transparent block crystals indicates successful thermodynamic control. If an amorphous white powder is present, the cooling rate was too fast.
-
-
Harvesting: Filter the crystals, wash sequentially with cold ethanol and ether, and dry in air.
Protocol B: Room-Temperature Slow Diffusion Method for Cu(II)-BTP
For thermally sensitive BTP derivatives, slow diffusion allows for the gradual relief of steric strain via auxiliary ligand insertion.
-
Bottom Layer: Dissolve 0.2 mmol of BTP in 4 mL of dichloromethane (DCM) in a narrow glass tube.
-
Buffer Layer: Carefully layer 2 mL of a pure solvent mixture (DCM/Methanol, 1:1 v/v) over the bottom layer using a glass pipette.
-
Causality: The buffer layer prevents immediate mixing, ensuring that the metal and ligand interact slowly at the interface, giving the bulky triazole rings time to orient without clashing.
-
-
Top Layer: Gently layer a solution of 0.2 mmol CuCl2⋅2H2O dissolved in 4 mL of methanol on top of the buffer layer.
-
Incubation: Seal the tube and leave it undisturbed in a dark, vibration-free environment for 2–3 weeks. Blue/green single crystals will form at the interface.
Note: The successful coordination of these complexes is highly relevant in drug development, as the slow release of the BTP ligand from the metal center is a known mechanism for inhibiting ergosterol biosynthesis in fungal pathogens [3].
References
- Title: Copper(II) and Zinc(II)
- Title: 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)
- Title: 1,3-Bis(1,2,4-triazol-1-yl)
Sources
Technical Support Center: Scale-Up Optimization for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol Batch Production
Welcome to the technical support center for the scale-up and optimization of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol batch production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and scale-up of this important triazole intermediate.
I. Introduction to 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the antifungal agent fluconazole and its analogues.[1][2] The molecule's structure, featuring a central propan-2-ol backbone with two 1,2,4-triazole rings, is crucial for its biological activity, which often involves the inhibition of cytochrome P450-dependent enzymes in fungi.[3][4] The successful and efficient batch production of this compound is therefore of significant interest.
This guide will delve into the common synthetic routes, address potential challenges in scaling these processes from the lab to pilot and production scales, and provide practical, actionable solutions.
II. Synthetic Pathways and Key Intermediates
Several synthetic routes to 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol have been established. The choice of route often depends on the availability of starting materials, desired purity profile, and scalability. Below is an overview of the most common approaches.
Route A: From 1,3-Dihalopropan-2-ols
This is a frequently employed method involving the nucleophilic substitution of a dihalogenated propanol with 1,2,4-triazole.
Q1: What is the general procedure for synthesizing 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol from 1,3-dichloro-2-propanol?
A1: The synthesis involves the reaction of 1,3-dichloro-2-propanol with the sodium salt of 1,2,4-triazole. A typical lab-scale procedure is as follows:
Experimental Protocol: Synthesis from 1,3-Dichloro-2-propanol
-
Preparation of Sodium 1,2,4-triazolide: In a suitable reaction vessel, 1,2,4-triazole is reacted with a strong base like sodium hydroxide in a solvent such as acetone. The water is then removed to yield the sodium salt.[5]
-
N-Alkylation: 1,3-dichloro-2-propanol is added to a suspension of the sodium 1,2,4-triazolide in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated, typically in the range of 60-65°C, for several hours.[4] The progress of the reaction should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[6][7]
Route B: From Epoxides
This route utilizes an epoxide, such as epichlorohydrin or a substituted oxirane, which undergoes ring-opening by 1,2,4-triazole.
Q2: How is 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol synthesized using an epoxide intermediate?
A2: This method involves a two-step process where an epoxide is first formed and then reacted with 1,2,4-triazole. For the synthesis of fluconazole, a common intermediate is 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane.
Experimental Protocol: Synthesis from an Oxirane Intermediate
-
Reaction of the Oxirane: The oxirane intermediate is reacted with 1,2,4-triazole in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like DMF.[4]
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up and Purification: Similar to Route A, the reaction is quenched with water, and the crude product is isolated by filtration. Purification is achieved through recrystallization.
III. Scale-Up Optimization and Troubleshooting
Scaling up the synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol from the laboratory to industrial production presents several challenges. This section addresses common issues in a question-and-answer format.
Reaction Control and Exothermicity
Q3: My reaction is showing a significant exotherm upon scaling up, leading to temperature control issues. What are the causes and how can I mitigate this?
A3: The N-alkylation of 1,2,4-triazole is an exothermic reaction. While manageable on a small scale, the heat generated can become problematic during scale-up due to the decrease in the surface-area-to-volume ratio of the reactor, which reduces the efficiency of heat removal.[3][8][9]
Potential Causes:
-
Rapid Reagent Addition: Adding the alkylating agent (e.g., 1,3-dichloro-2-propanol) too quickly can lead to a rapid release of heat.
-
Inadequate Cooling Capacity: The reactor's cooling system may not be sufficient to handle the heat generated at a larger scale.
-
Poor Mixing: Inefficient mixing can create localized "hot spots" where the reaction rate is significantly higher, leading to a potential runaway reaction.[10]
Solutions:
-
Controlled Reagent Addition: Implement a semi-batch process where the alkylating agent is added portion-wise or via a dosing pump over an extended period. This allows the cooling system to keep up with the heat generation.[8]
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum adiabatic temperature rise. This data is crucial for designing a safe and efficient cooling strategy.[3]
-
Improved Mixing: Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is optimized for efficient heat and mass transfer.[10][11]
Workflow for Managing Exothermic Reactions:
Caption: Workflow for managing exothermic reactions during scale-up.
Impurity Profile and Purification
Q4: I am observing significant levels of impurities in my scaled-up batch. What are the common impurities and how can I minimize their formation?
A4: Several impurities can form during the synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. Understanding their origin is key to controlling them.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Mitigation Strategies |
| Isomeric Bis-triazole Adducts | Alkylation at different nitrogen atoms of the triazole ring (N1, N2, or N4). | Optimize reaction conditions (solvent, temperature, and base) to favor N1-alkylation. |
| Mono-triazole Adduct | Incomplete reaction. | Increase reaction time, temperature, or the stoichiometry of the triazole salt. |
| Over-alkylation Products | Reaction of the product's hydroxyl group. | Use stoichiometric amounts of the alkylating agent and control the reaction temperature. |
| Unreacted Starting Materials | Incomplete reaction or poor solubility. | Ensure adequate mixing and reaction time. Use a co-solvent if necessary to improve solubility. |
Troubleshooting Impurity Formation:
Caption: Troubleshooting workflow for impurity formation.
Q5: My crude product is difficult to purify by crystallization at a larger scale. What are some best practices?
A5: Crystallization can become more challenging upon scale-up due to slower cooling rates and potential for oiling out.
Crystallization Best Practices:
-
Solvent Selection: A mixture of a good solvent and an anti-solvent is often effective. For 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, combinations like ethanol/water, isopropanol, or ethyl acetate/hexane have been reported to be effective.[2][6][7][12]
-
Controlled Cooling: Implement a programmed cooling profile to allow for slow crystal growth, which generally leads to higher purity. Rapid cooling can trap impurities.
-
Seeding: Introduce a small amount of pure seed crystals to induce crystallization at a controlled temperature and promote the formation of the desired crystal form.
-
Agitation: Gentle agitation during crystallization can improve crystal size distribution and prevent the formation of large agglomerates.
Analytical Control
Q6: What are the recommended HPLC conditions for monitoring the reaction and assessing the final product purity?
A6: HPLC is the primary analytical technique for this process. A validated method is crucial for accurate monitoring and quality control.
Recommended HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or a mixed-mode column like Coresep 100.[13][14] |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., sodium acetate or phosphate buffer) is common.[15] |
| Detection | UV detection at approximately 261 nm.[15][16] |
| Flow Rate | Typically 1.0 mL/min.[13][15] |
| Column Temperature | Around 30°C to ensure reproducible retention times.[15] |
A validated HPLC method should be able to separate the starting materials, the main product, and all known impurities with good resolution.[17][18]
IV. Safety Considerations for Scale-Up
A thorough understanding of the hazards associated with the reagents and the reaction itself is paramount for a safe scale-up.
Key Reagent Hazards:
| Reagent | Key Hazards |
| 1,3-Dichloro-2-propanol | Toxic if swallowed and harmful in contact with skin. May cause cancer.[5][19][20][21][22] |
| Epichlorohydrin | Flammable, toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause cancer.[23][24][25][26][27] |
| 1,2,4-Triazole | Harmful if swallowed. Causes serious eye irritation. Suspected of damaging fertility or the unborn child. May explode on heating.[28] |
| Sodium Hydroxide | Corrosive. Causes severe skin burns and eye damage. |
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Conduct all operations in a well-ventilated fume hood or a contained system.
-
Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishers.
-
Thermal Hazard Assessment: As mentioned, a thorough understanding of the reaction's thermal profile is critical to prevent runaway reactions.[8][14]
V. Conclusion
The successful scale-up of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol production requires a multi-faceted approach that considers reaction kinetics, thermodynamics, impurity formation, and process safety. By carefully planning and executing the scale-up process, and by proactively addressing the challenges outlined in this guide, researchers and production chemists can achieve efficient and safe batch production of this valuable intermediate.
VI. References
-
Cole-Parmer. (2006, March 30). Material Safety Data Sheet - 1,3-Dichloro-2-propanol, 99%.
-
Korwar, S., et al. (n.d.). The Application of a Continuous Grignard Reaction in the Preparation of Fluconazole. ResearchGate.
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Khabnadideh, S., et al. (n.d.). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications.
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
-
PENTA. (2025, July 8). Epichlorohydrin - SAFETY DATA SHEET.
-
Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - (R)-(-)-Epichlorohydrin.
-
Korwar, S., Amir, S., et al. (2017, December 1). The Application of a Continuous Grignard Reaction in the Preparation of Fluconazole. ResearchGate.
-
TCI EUROPE N.V. (2025, September 29). E0012 - Epichlorohydrin - SAFETY DATA SHEET.
-
ECHEMI. (n.d.). 1,3-Dichloro-2-propanol SDS, 96-23-1 Safety Data Sheets.
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(2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
-
HELIX Chromatography. (n.d.). HPLC Analysis of Drug Fluconazole and Related Impurities on Coresep 100 Mixed-Mode Column.
-
CDH Fine Chemical. (n.d.). EPICHLOROHYDRIN CAS No 106-89-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Li, Q., et al. (2016, July 3). Development and Validation of HPLC Method for Analysis of Impurities of Fosfluconazole in Pharmaceutical Products. Journal of Pharmaceutical Research International.
-
Fisher Scientific. (2010, April 22). SAFETY DATA SHEET - Epichlorohydrin.
-
(n.d.). Synthesis.
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(2023, October 26). Rules of Thumb: Scale-up - Features. The Chemical Engineer.
-
Gąsior, E., et al. (n.d.). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC.
-
American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
-
Tokyo Chemical Industry. (2025, June 10). SAFETY DATA SHEET - 1,3-Dichloro-2-propanol.
-
Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3.
-
(n.d.). Theoretical and experimental study of the effects of scale-up on mixing time for a stirred-tank bioreactor. SciELO.
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
-
CPAChem. (2023, April 4). Safety data sheet.
-
Korwar, S. (2017, December 1). The Application of a Continuous Grignard Reaction in the Preparation of Fluconazole.
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up.
-
Cambridge Isotope Laboratories. (n.d.). 1,3-Dichloro-2-propanol (D₅, 98%).
-
(2024, February 15). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics.
-
Google Patents. (n.d.). CN104764829A - Method for measuring fluconazole related substances and unknown characteristic impurity.
-
(n.d.). Directing crystallization outcomes of conformationally flexible molecules: polymorphs, solvates and desolvation pathways of fluconazole.
-
International Journal of Scientific Research & Technology. (2025, November 7). Analytical Method Development, Validation and Optimization of Fluconazole Drug Using RP- HPLC.
-
ACS Publications. (2022, January 20). Directing Crystallization Outcomes of Conformationally Flexible Molecules: Polymorphs, Solvates, and Desolvation Pathways of Fluconazole.
-
(n.d.). On the Influence of Mixing and Scaling-Up in Semi-Batch Reaction Crystallization.
-
Google Patents. (n.d.). EP0618198A1 - Process for the preparation of 1,3-bis (1,2,4-triazol-1-yl)-propan-2-ol derivatives.
-
Semantic Scholar. (n.d.). 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis.
-
(2023, August 31). Method validation for the quantification of fluconazole and its organic impurities in raw material using high-performance liquid chromatography. PubMed.
-
Google Patents. (n.d.). US4404216A - Antifungal 1,3-bis-triazolyl-2-propanol derivative.
-
(1997, December). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed.
-
(2022, February 7). Directing Crystallization Outcomes of Conformationally Flexible Molecules: Polymorphs, Solvates, and Desolvation Pathways of Fluconazole. PubMed.
-
(n.d.). Preparation and Crystal Characterization of a Polymorph, a Monohydrate, and an Ethyl Acetate Solvate of the Antifungal Fluconazole. ResearchGate.
-
Benchchem. (n.d.). A Technical Guide to the Synthesis and Crystallization of Fluconazole Hydrate.
-
Taylor & Francis. (n.d.). Four 1,3-bis(1,2,4-triazol-1-yl)propane-based metal complexes tuned by competitive coordination of mixed ligands: synthesis, solid structure, and fluorescence.
-
(2007, April). ICSC 0682 - 1,2,4-TRIAZOLE.
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A Comparative Analysis of Antifungal Efficacy: 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol Scaffolds versus Fluconazole
In the landscape of antifungal drug discovery, the triazole class of compounds remains a cornerstone for the treatment of a wide spectrum of fungal infections.[1][2] Fluconazole, a first-generation triazole, has been a clinical mainstay for decades due to its favorable pharmacokinetic profile and broad-spectrum activity.[3][4][5] However, the emergence of resistant fungal strains necessitates a continuous search for novel, more potent antifungal agents.[6] This guide provides a comparative analysis of the antifungal efficacy of the core chemical scaffold, 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, and its derivatives against the well-established antifungal, fluconazole. While direct, extensive antifungal data for the parent 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is limited in publicly available research, its structural significance lies in being the backbone of fluconazole and a plethora of other experimental triazole antifungals. This comparison will, therefore, draw upon published data on various derivatives of this core structure to extrapolate its potential and highlight the structure-activity relationships that govern antifungal potency.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of these compounds is crucial to appreciating their mechanism of action and potential for modification.
Fluconazole: Chemically named 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, fluconazole's structure is characterized by a central propan-2-ol backbone substituted with two 1,2,4-triazole rings and a 2,4-difluorophenyl group.[2][6] The fluorine substitutions on the phenyl ring are known to enhance its metabolic stability and antifungal activity.
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol: This compound represents the core scaffold of fluconazole, lacking the difluorophenyl substitution at the C2 position of the propan-2-ol backbone. Its significance is primarily as a synthetic precursor and a foundational structure for the development of new triazole antifungals.[7]
Mechanism of Action: A Shared Pathway
Both fluconazole and derivatives of the 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol scaffold belong to the azole class of antifungals and share a common mechanism of action.[1][8] They target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol.[3][9][10] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[11][12][13]
By inhibiting lanosterol 14α-demethylase, these triazole compounds disrupt the conversion of lanosterol to ergosterol.[14][15] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[16] The consequence is a disruption of membrane function, increased permeability, and ultimately, the inhibition of fungal growth, a fungistatic effect.[3][4]
Comparative Antifungal Efficacy: Insights from Derivatives
While direct comparative data for the unsubstituted 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is scarce, studies on its derivatives offer valuable insights into the potential for improved antifungal activity over fluconazole. The antifungal efficacy of these compounds is typically evaluated in vitro by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[17]
Several research efforts have focused on synthesizing and evaluating derivatives of the 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol scaffold with modifications at the C2 position, similar to fluconazole. A study on a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, which are isomers of the 1,2,4-triazole structure, demonstrated significantly higher potency against Candida species compared to fluconazole. For instance, one derivative with a fluorophenyl and a cyclopropyl group exhibited a remarkable MIC of 0.0075 µg/mL against Candida albicans and Candida krusei, far exceeding the activity of fluconazole (MIC of 1.28 µg/mL against the same strains in that study).[18]
Another study synthesized a variety of fluconazole derivatives by reacting the hydroxyl group of fluconazole with different acid chlorides. Several of these ester derivatives showed enhanced activity against C. albicans and Aspergillus niger when compared to the parent fluconazole.[19][20] Furthermore, research on 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are also derivatives of the core scaffold, identified several sulfide derivatives with antifungal activities equal to or more potent than ketoconazole and markedly superior to fluconazole against a panel of pathogenic fungi.[21]
These findings collectively suggest that the 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol scaffold is a highly promising platform for the development of new antifungal agents. The modifications on this core structure can lead to compounds with significantly improved antifungal potency compared to fluconazole.
| Compound/Derivative Class | Fungal Species | Reported MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 1.28 | [18] |
| Candida krusei | 1.28 | [18] | |
| 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivative | Candida albicans | 0.0075 | [18] |
| (R¹ = F, R² = cyclopropyl) | Candida krusei | 0.0075 | [18] |
| Fluconazole Ester Derivatives (e.g., compounds 6, 11, 15) | Candida albicans, Aspergillus niger | More active than fluconazole | [20] |
| 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-sulfide-2-propanol derivatives | Various pathogenic fungi | Superior to fluconazole | [21] |
Table 1: Comparative in vitro antifungal activity of fluconazole and derivatives of the 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol scaffold.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of antifungal efficacy relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for antifungal susceptibility testing.[17][22][23][24]
Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3)
This is a reference method for determining the MIC of antifungal agents against yeasts.[25]
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density (e.g., 0.5 to 2.5 x 10³ cells/mL).
-
Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (without the fungus) are also included.
-
Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[17]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[17]
Conclusion
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Fluconazole - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]
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Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). Retrieved from [Link]
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CLSI. (n.d.). M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Retrieved from [Link]
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CLSI. (n.d.). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]
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validation of LC-MS/MS methods for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol detection
An In-Depth Guide to the Validation of LC-MS/MS Methods for the Detection of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
In the landscape of pharmaceutical development and research, the quantitative analysis of novel chemical entities is foundational to establishing safety and efficacy. The compound 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, a molecule featuring a propanol backbone with two triazole substitutions, represents a class of nitrogen-rich heterocyclic compounds that are common in pharmacologically active agents, particularly as antifungal agents or their synthetic intermediates. The reliable quantification of such molecules in biological matrices is non-negotiable, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this purpose due to its inherent selectivity and sensitivity.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the validation of LC-MS/MS methods for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. While specific validated methods for this exact analyte are not widely published, this guide will draw upon established regulatory principles and comparative data from structurally similar triazole compounds to provide a robust and scientifically sound approach to method validation.
The Regulatory Framework: A Triad of Global Standards
At the heart of any bioanalytical method validation lies a set of rigorous guidelines established by international regulatory bodies. These guidelines are not merely procedural checklists; they are frameworks designed to ensure that the data generated is reliable, reproducible, and fit for the purpose of making critical decisions in drug development. The primary authorities in this domain are the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
The most current and harmonized guideline is the ICH M10 Bioanalytical Method Validation and Study Sample Analysis, which has been adopted by both the FDA and EMA.[1][2][3] This guideline supersedes previous individual guidances and provides a unified set of recommendations.[1][4] The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[2]
The core parameters that must be thoroughly investigated during validation are:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range.[4][5]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements, typically expressed as the coefficient of variation (CV%). This is assessed at both intra-assay (repeatability) and inter-assay (intermediate precision) levels.[5]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting components from the sample matrix.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).
Comparative Strategies for LC-MS/MS Method Development
Developing a robust method for a compound like 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol requires careful consideration of its physicochemical properties. Its polar nature, due to the hydroxyl group and multiple nitrogen atoms, presents specific challenges in sample preparation and chromatography.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages for Polar Triazoles | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and requires minimal method development. | May result in significant matrix effects as it does not remove many endogenous components. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT, reducing matrix effects. | May be difficult to find a suitable organic solvent for highly polar analytes; can be labor-intensive. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | Offers the highest degree of sample clean-up, minimizing matrix effects and improving sensitivity. | Requires more extensive method development to select the appropriate sorbent and solvent system. Can be more costly. |
For a polar compound like 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, a mixed-mode or polar-enhanced SPE sorbent would likely provide the cleanest extract and best overall performance.
Chromatographic Considerations
The key to successful LC-MS/MS analysis is achieving good chromatographic retention and peak shape. For polar molecules, traditional reversed-phase (e.g., C18) chromatography can be challenging.
-
Reversed-Phase with Polar End-capping: These columns have modified surfaces that reduce interactions with residual silanols, improving peak shape for polar, basic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high concentration of organic solvent in the mobile phase. It is an excellent alternative for retaining and separating very polar compounds that show little or no retention in reversed-phase.
-
Supercritical Fluid Chromatography (SFC): While less common, SFC can offer unique selectivity for polar compounds and may be considered if other techniques fail.
Mass Spectrometric Detection
The triazole moieties in 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol are readily protonated, making Electrospray Ionization (ESI) in positive mode the logical choice. Detection will be performed using Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.
-
Precursor Ion ([M+H]⁺): This will be the protonated molecular ion of the parent molecule.
-
Product Ions: Fragmentation will likely occur at the bonds connecting the propanol backbone to the triazole rings, or through the loss of water from the hydroxyl group. A consistent fragment corresponding to the protonated 1,2,4-triazole core can also be a useful structural marker.[6]
A Universal Protocol for Full Bioanalytical Method Validation
The following is a step-by-step protocol for a full validation study, in line with ICH M10 guidelines.[2]
Experimental Protocol: Full Validation
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol and an internal standard (IS) in a suitable organic solvent.
-
Prepare calibration standards by spiking blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used.[4]
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
-
Selectivity and Specificity:
-
Analyze at least six different lots of blank matrix to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
-
Calibration Curve and Sensitivity:
-
Analyze a calibration curve in three separate analytical runs.
-
The LLOQ must be determined, which should be at least five times the response of a blank sample. The accuracy should be within ±20%, and the precision should be ≤20%.
-
-
Accuracy and Precision:
-
Analyze at least five replicates of the LLOQ, low, medium, and high QCs in three separate runs on at least two different days.
-
For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
For precision, the CV% should not exceed 15% (20% at the LLOQ).
-
-
Matrix Effect:
-
Assess the matrix effect using at least six different lots of blank matrix.
-
The matrix factor is calculated by comparing the peak response in the presence of matrix with the peak response in a neat solution. The CV% of the matrix factor across the different lots should be ≤15%.
-
-
Recovery:
-
Determine the extraction recovery by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample at low, medium, and high concentrations.
-
-
Stability:
-
Freeze-Thaw Stability: Analyze QCs after at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QCs after they have been left at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QCs after storage at the intended storage temperature for a defined period.
-
Stock Solution Stability: Evaluate the stability of the analyte in the stock solution at room temperature and refrigerated conditions.
-
Visualizing the Validation Workflow
Interrelationship of Validation Parameters
The various parameters of method validation are not independent. They form a self-validating system where the successful outcome of one test supports the others. For instance, poor selectivity will invariably lead to poor accuracy.
Benchmarking Performance: Expected Outcomes for Triazole Compounds
Table 2: Typical Performance Characteristics for Triazole Analysis by LC-MS/MS
| Parameter | Expected Performance Range | Source |
| LLOQ | 0.1 - 5.0 ng/mL (or µg/kg in soil/food) | [7] |
| Linearity (r²) | > 0.99 | [8] |
| Accuracy (% Bias) | Within ± 15% | [4][9] |
| Precision (CV%) | < 15% | [4][9] |
| Extraction Recovery | 80 - 110% | [7] |
These values represent a typical starting point for setting acceptance criteria in a validation protocol for a novel triazole compound.
Conclusion
The validation of an LC-MS/MS method for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is a systematic process that must be grounded in the principles outlined by regulatory authorities like the FDA, EMA, and ICH. While this guide provides a comprehensive framework and comparative data to inform the process, the ultimate success of the validation lies in a deep understanding of the analyte's chemistry, meticulous experimental execution, and a commitment to scientific integrity. By following these principles, researchers can develop and validate a robust, reliable, and defensible analytical method that will produce high-quality data to support their research and development goals.
References
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of analytical procedures q2(r2). Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (1998). PROPAN-2-OL. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL. Retrieved from [Link]
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PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]
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Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, comparative docking performance, and validated computational workflows for Lanosterol 14α-demethylase (CYP51) inhibitors.
Executive Summary & Mechanistic Grounding
The compound 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol serves as the foundational pharmacophore for a major class of triazole antifungal agents, most notably Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol)[1]. In computational drug discovery, understanding how this specific scaffold interacts with its primary target—Lanosterol 14α-demethylase (CYP51) —is critical for designing next-generation antifungals that can overcome emerging resistance mutations (e.g., ERG11 mutations in Candida albicans)[2].
The Causality of the Pharmacophore
As application scientists, we do not merely observe binding scores; we must understand the causality of the molecular architecture. The 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol scaffold is a self-validating system of targeted interactions:
-
The 1,2,4-Triazole Rings (Coordination): The N-4 nitrogen of the triazole ring is an electron-pair donor that coordinates directly with the heme iron (Fe²⁺/Fe³⁺) located at the catalytic center of CYP51[3]. This coordination competitively blocks the binding and activation of molecular oxygen, halting the oxidative demethylation of lanosterol.
-
The Propan-2-ol Linker (Anchoring): The central hydroxyl group acts as a crucial hydrogen-bond donor/acceptor. It typically forms a strong hydrogen bond with a conserved tyrosine residue in the active site (e.g., Tyr118 or Tyr132, depending on the fungal species), anchoring the molecule and orienting the triazole ring toward the heme group[4].
-
The Substitution Site (Hydrophobic Packing): In clinical derivatives like fluconazole, the addition of a halogenated phenyl group (e.g., 2,4-difluorophenyl) at the C2 position fills the hydrophobic binding cleft normally occupied by the 17-alkyl chain of lanosterol[4]. The unsubstituted 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol scaffold lacks this hydrophobic bulk, resulting in a lower overall binding affinity but serving as an ideal baseline for comparative docking.
Ergosterol biosynthesis pathway illustrating the mechanism of CYP51 inhibition by azole scaffolds.
Comparative Docking Analysis
To objectively evaluate the performance of the 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol scaffold, we compare it against its substituted derivatives and other clinical azoles. The data below synthesizes standard molecular docking outputs (using AutoDock Vina/Glide scoring functions) against the Candida albicans CYP51 crystal structure (e.g., PDB ID: 5V5Z or 5FSA)[2][5].
Quantitative Performance Comparison
| Ligand / Scaffold | Binding Affinity (kcal/mol) | Heme Fe Coordination Distance (Å) | Key H-Bond Interactions | Hydrophobic Contacts |
| 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol (Unsubstituted Base) | -5.8 to -6.2 | 2.2 - 2.4 (N4-Fe) | Tyr132, Ser378 | Minimal (Lacks phenyl ring) |
| Fluconazole (2,4-difluorophenyl substituted) | -7.1 to -8.3[5][6] | 2.1 - 2.3 (N4-Fe) | Tyr132 (via -OH) | Val125, Leu300, Phe380 |
| Voriconazole (Fluoropyrimidine substituted) | -8.5 to -9.2[3] | 2.1 - 2.2 (N4-Fe) | Tyr132, Ser378 | Extensive (Tyr131, Phe380) |
| Ketoconazole (Imidazole-based, long tail) | -9.5 to -10.5[4] | 2.3 - 2.5 (N3-Fe) | Multiple channel residues | Deep access channel penetration |
Analytical Insights:
-
The Baseline: The unsubstituted 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol scaffold successfully coordinates with the heme iron and forms the critical hydrogen bond via its hydroxyl group. However, its binding energy (~ -6.0 kcal/mol) is insufficient for clinical efficacy due to the lack of hydrophobic stabilization[7].
-
The Fluconazole Advantage: The addition of the 2,4-difluorophenyl group drops the binding energy to ~ -8.1 kcal/mol[6]. This modification perfectly exploits the hydrophobic cleft formed by Val125, Leu300, and Ile304, demonstrating why this specific substitution is the clinical standard[4].
-
Voriconazole's Superiority: Replacing one triazole ring with a 5-fluoropyrimidine and adding a methyl group at C-3 increases the binding affinity further. The methyl group forms an extra hydrophobic interaction with Tyr131, explaining its efficacy against some fluconazole-resistant strains[3].
Validated Experimental Protocol: Molecular Docking of Azoles
To ensure high scientific integrity and reproducibility, the following protocol details a self-validating workflow for docking 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives into CYP51.
Step 1: Protein Preparation (The Receptor)
-
Action: Retrieve the high-resolution crystal structure of Candida albicans CYP51 (e.g., PDB ID: 5V5Z)[2].
-
Causality: Raw PDB files contain crystallographic waters and co-crystallized ligands. Remove all water molecules except those bridging critical interactions (though typically, azole docking requires complete water removal to allow deep pocket penetration).
-
Critical Constraint: Do not remove the Heme group (HEM). The porphyrin ring and its central Fe ion are the primary docking targets. Assign appropriate oxidation states (usually Fe³⁺ in the resting state) and add polar hydrogens to the protein to ensure correct hydrogen-bonding networks.
Step 2: Ligand Preparation
-
Action: Sketch the 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives. Perform a geometry optimization (e.g., using MMFF94 or DFT methods) to find the lowest-energy conformer.
-
Causality: Azoles are highly flexible. The propan-2-ol linker allows the triazole rings to rotate freely. Pre-optimizing the geometry prevents the docking algorithm from wasting search space on sterically impossible conformations. Assign Gasteiger partial charges to accurately model electrostatic interactions with the heme iron.
Step 3: Grid Box Generation (Active Site Definition)
-
Action: Define a grid box of approximately 25 × 25 × 25 Å.
-
Causality: The grid box must be strictly centered on the coordinates of the Heme Fe ion. It must be large enough to encompass the hydrophobic access channel (residues 118-135 and 300-310) to accommodate the substituted phenyl rings of fluconazole/voriconazole, but small enough to prevent non-specific surface binding[2][4].
Step 4: Docking Execution & Analysis
-
Action: Run the docking simulation using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Set the exhaustiveness to at least 16 to ensure thorough sampling of the flexible triazole arms.
-
Validation Check: A successful docking pose must position the N-4 atom of one triazole ring within 2.0–2.5 Å of the Heme Fe ion. Poses with lower binding energies that fail to coordinate with the iron are considered mechanistically invalid and should be discarded[8].
Validated computational workflow for molecular docking of azole derivatives into CYP51.
Conclusion for Drug Development
The 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol scaffold is a masterclass in rational drug design. Comparative docking reveals that while the core scaffold is responsible for the primary mechanism of action (heme coordination and active-site anchoring), it is the peripheral substitutions (like the 2,4-difluorophenyl group) that dictate clinical potency and binding affinity. Future drug development should focus on modifying the hydrophobic substituents of this scaffold to bypass active-site mutations (such as Y132H or G484S) without compromising the critical N4-Fe coordination geometry[2][3].
References
-
Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. National Library of Medicine (PMC). Available at:[Link]
-
A Three-Dimensional Model of Lanosterol 14α-Demethylase of Candida albicans and Its Interaction with Azole Antifungals. Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]
-
Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde. National Library of Medicine (PMC). Available at:[Link]
-
Computational insights into fluconazole resistance by the suspected mutations in lanosterol 14α-demethylase (Erg11p) of Candida albicans. National Library of Medicine (PMC). Available at:[Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans. Frontiers. Available at:[Link]
-
Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. National Library of Medicine (PMC). Available at:[Link]
-
Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1. Neuroquantology. Available at:[Link]
-
ADMET, Pharmacokinetic and Docking properties of the fungal drug 2- (2, 4-difluorophenyl). NIScPR. Available at:[Link]
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A Benchmark Analysis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol: A Novel Triazole Antifungal Agent
Introduction: The Pressing Need for Novel Antifungal Therapies
The landscape of invasive fungal infections is one of growing concern for clinicians and researchers worldwide. The escalating incidence of infections caused by opportunistic fungal pathogens, coupled with the emergence of drug-resistant strains, presents a formidable challenge to effective treatment.[1][2] For decades, triazole antifungals have been a cornerstone of anti-infective chemotherapy, valued for their broad-spectrum activity and favorable safety profile.[3] However, the rise of resistance to established agents like fluconazole necessitates a continuous search for new, more potent, and resilient therapeutic options.[1][2]
This guide provides an in-depth comparative analysis of a promising novel antifungal candidate, 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, and its derivatives. We will benchmark its performance against standard-of-care triazole inhibitors, including fluconazole, itraconazole, voriconazole, and posaconazole. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview supported by experimental data to inform further investigation and development.
Mechanism of Action: A Shared Heritage with a Potential for Enhanced Potency
Like all triazole antifungals, the primary mechanism of action of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth or cell death.[3] The core hypothesis underpinning the development of novel bis-triazole compounds is that the presence of two triazole moieties may enhance binding affinity to the active site of CYP51, potentially leading to increased potency and a superior ability to overcome resistance mechanisms.
Caption: Mechanism of action of triazole antifungals.
In Vitro Activity: A Head-to-Head Comparison
The in vitro antifungal activity of novel compounds is a critical initial determinant of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. Several studies have synthesized and evaluated derivatives of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, demonstrating promising activity against a range of fungal pathogens.
One notable study reported the synthesis of a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives and their in vitro activity against various Candida species. The results indicated that most of the synthesized compounds exhibited high activity, with MIC values in the range of 0.04–0.5 μg/mL, which was significantly more potent than the reference drugs, itraconazole (MIC 2.56 μg/mL) and fluconazole (MIC 1.28 μg/mL).[4] A particularly potent derivative, with a fluorine substitution on the phenyl ring and a cyclopropyl group, displayed outstanding selectivity against Candida albicans and Candida krusei with an MIC of 0.0075 µg/mL.[4]
The following table summarizes the comparative in vitro activities based on available data. It is important to note that direct head-to-head comparisons across a broad panel of pathogens in a single study are limited.
| Fungal Species | 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol Derivative (Best Performer) MIC (µg/mL) | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |
| Candida albicans | 0.0075[4] | 0.25 - 4.0[5][6] | 0.03 - 0.26[6] | 0.015 - 0.05[6] | 0.03 - 0.11[6] |
| Candida krusei | 0.0075[4] | 16 - 64[7] | 0.125 - 1.0 | 0.03 - 0.25 | 0.125 - 0.5 |
| Candida glabrata | Data not available | 4.0 - 64 | 0.125 - 2.0 | 0.06 - 1.0 | 0.06 - 1.0 |
| Aspergillus fumigatus | Data not available | >64 | 0.25 - 2.0 | 0.125 - 1.0 | 0.125 - 0.5 |
| Cryptococcus neoformans | Data not available | 1.0 - 16 | 0.06 - 0.5 | 0.03 - 0.25 | 0.03 - 0.25 |
Note: MIC ranges for standard triazoles are compiled from multiple sources and can vary based on the specific isolates and testing methodologies. The data for the novel compound is from a single study and may not be representative of its activity against a wider range of clinical isolates.
In Vivo Efficacy: Preclinical Validation in a Murine Model of Systemic Candidiasis
While in vitro data provides a valuable initial screen, in vivo efficacy studies are essential to assess the therapeutic potential of a new antifungal agent in a complex biological system. A murine model of systemic candidiasis is a well-established and reproducible model for evaluating the in vivo activity of antifungal drugs.[5][8]
A recent study on novel fluconazole-based compounds, structurally related to 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, demonstrated significant in vivo efficacy.[1] In a systemic candidiasis mouse model, treatment with the lead compounds resulted in a significant reduction in the fungal burden in the kidneys and an improved survival rate compared to the untreated control group.[1] The efficacy of these novel compounds was found to be superior to that of fluconazole at the same dosage.[1]
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel antifungal agent.
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A Guide to the Spectroscopic Cross-Validation of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol using NMR and FTIR Data
Introduction: The Imperative of Orthogonal Analysis
In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While individual analytical techniques provide valuable insights, a truly confident structural assignment is best achieved through the cross-validation of data from orthogonal methods. NMR and FTIR spectroscopy represent a powerful pairing in this regard; NMR provides a detailed map of the carbon-hydrogen framework, while FTIR offers a distinct fingerprint of the functional groups present. For a molecule such as 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, which possesses a combination of aliphatic and heterocyclic moieties as well as a hydroxyl group, the complementary nature of these techniques is particularly advantageous.
This guide will delve into the predicted ¹H and ¹³C NMR and FTIR spectra of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, explaining the rationale behind the expected signals. Subsequently, a detailed protocol for cross-validating the data from these two techniques will be presented, ensuring a self-validating system for structural confirmation.
Predicted Spectroscopic Data for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
The following tables summarize the predicted NMR and FTIR data for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule[1][2][3].
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Triazole C-H | 8.0 - 8.5 (4H, s) | 145 - 155 | The protons on the 1,2,4-triazole ring are in an electron-deficient environment, leading to a downfield chemical shift. The corresponding carbons also resonate at a high chemical shift.[1][4] |
| -CH₂- (adjacent to triazole) | 4.3 - 4.6 (4H, d) | 50 - 55 | The methylene protons are adjacent to the electron-withdrawing triazole ring, causing a significant downfield shift. They will appear as a doublet due to coupling with the methine proton. |
| -CH- (methine) | 4.0 - 4.3 (1H, p) | 65 - 70 | The methine proton is deshielded by the adjacent hydroxyl group and the two methylene groups. It is expected to appear as a pentet due to coupling with the four methylene protons. The carbon is shifted downfield by the attached oxygen. |
| -OH | Broad singlet (1H) | - | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet and can be confirmed by D₂O exchange. |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). The solvent is assumed to be DMSO-d₆.
Predicted FTIR Data
Table 2: Predicted FTIR Absorption Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |
| O-H stretch | 3200 - 3600 | Strong, Broad | Alcohol |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | 1,2,4-Triazole |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Propanol backbone |
| C=N stretch | 1600 - 1680 | Medium | 1,2,4-Triazole |
| C-N stretch | 1250 - 1350 | Strong | 1,2,4-Triazole |
| C-O stretch | 1000 - 1260 | Strong | Secondary Alcohol |
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to confirm the hydroxyl proton signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecule.
-
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared spectrometer.
-
Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.
-
Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
-
Cross-Validation Workflow: A Synergistic Approach
The power of using both NMR and FTIR lies in the ability to cross-validate the findings from each technique. The following workflow illustrates this process.
Caption: Workflow for the cross-validation of NMR and FTIR data.
Step-by-Step Cross-Validation:
-
FTIR Confirms Functional Groups: The broad absorption in the 3200-3600 cm⁻¹ range from the FTIR spectrum strongly indicates the presence of a hydroxyl (-OH) group[3][5]. This is the first piece of evidence to be confirmed by NMR. The absorptions in the 1600-1680 cm⁻¹ (C=N) and 1250-1350 cm⁻¹ (C-N) regions are characteristic of the triazole ring[2][6].
-
NMR Confirms the Hydroxyl Group: The presence of a broad, D₂O-exchangeable singlet in the ¹H NMR spectrum corroborates the existence of the -OH group identified by FTIR.
-
NMR Elucidates the Propanol Backbone: The ¹H NMR spectrum is expected to show signals for two methylene groups (-CH₂-) and one methine group (-CH-). The splitting patterns (doublet and pentet, respectively) and their integration values (4H and 1H) will confirm the 1,3-disubstituted propan-2-ol structure. COSY data would show a clear correlation between the methine proton and the methylene protons.
-
NMR Confirms the Triazole Rings: The downfield signals in the ¹H NMR spectrum (around 8.0-8.5 ppm) with an integration of 4H are characteristic of the four protons on the two triazole rings[1]. The corresponding carbons in the ¹³C NMR spectrum (145-155 ppm) further support the presence of these heterocyclic rings[1].
-
Connecting the Pieces with 2D NMR: An HMBC spectrum would be the final arbiter, showing correlations between the methylene protons and the carbons of the triazole rings, definitively establishing the connectivity between the propanol backbone and the two triazole moieties.
Conclusion
By systematically acquiring and interpreting both NMR and FTIR data, and by using the findings from one technique to validate the other, a highly confident structural assignment for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol can be achieved. This guide, while based on predicted data, provides a robust and universally applicable workflow for the structural elucidation of novel compounds, emphasizing the principles of scientific integrity and self-validating experimental design.
References
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- AIP Publishing. (2022).
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- ResearchGate. (n.d.).
- ACS Publications. (2021).
- AIP Publishing. (2022).
- SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) 13C NMR spectrum.
- PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
- CNR. (n.d.). Predict 13C NMR.
- ResearchGate. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT | Request PDF.
- NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.
- ResearchGate. (2025). (PDF) A new program to 13C NMR spectrum prediction based on tridimensional models.
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A Comparative Guide to Evaluating the Purity of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol Using Differential Scanning Calorimetry
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For compounds like 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, a key intermediate in the synthesis of antifungal agents such as fluconazole, rigorous purity assessment is non-negotiable.[1][2] This guide provides an in-depth, comparative analysis of utilizing Differential Scanning Calorimetry (DSC) for purity determination of this triazole derivative, benchmarked against established chromatographic techniques.
The Criticality of Purity for Triazole-Based APIs
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol serves as a foundational building block in the synthesis of various antifungal drugs.[3][4] Impurities, which can arise from starting materials, side reactions, or degradation, can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced shelf-life of the final drug product. Therefore, employing a precise and reliable method for purity evaluation is paramount during both process development and quality control.
The Principle of Purity Determination by DSC
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] For purity analysis of crystalline compounds, DSC operates on the principle of melting point depression. The presence of impurities disrupts the crystal lattice of the main component, leading to a lower and broader melting endotherm.[6] This phenomenon is mathematically described by the van't Hoff equation.[6][7][8]
The van't Hoff Equation:
T_s = T_o - (R * T_o^2 * X_2) / ΔH_f * (1/F)
Where:
-
T_s = Sample melting temperature at a specific fraction melted
-
T_o = Melting point of the 100% pure substance
-
R = Gas constant (8.314 J/mol·K)
-
X_2 = Mole fraction of the impurity
-
ΔH_f = Heat of fusion of the pure substance
-
F = Fraction of the sample that has melted
By plotting the sample temperature (T_s) against the reciprocal of the fraction melted (1/F), a linear relationship is expected for pure substances. The slope of this line is directly proportional to the impurity concentration, allowing for a quantitative determination of purity.[6]
Experimental Workflow for DSC Purity Analysis
The successful implementation of DSC for purity determination hinges on a meticulous experimental setup and execution.
Caption: Workflow for Purity Determination by DSC.
Detailed Experimental Protocol
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium). This step is crucial for the accuracy of the measured melting point and heat of fusion.
-
Sample Preparation: Accurately weigh 1-3 mg of the 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol sample into a clean aluminum DSC pan.[9] A precise sample weight is critical for accurate enthalpy calculations.
-
Sample Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation during heating.[10]
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Ramp the temperature at a slow, controlled rate, typically between 0.5 to 2°C/min.[9] A slow heating rate is essential to maintain thermal equilibrium within the sample and obtain a high-resolution melting profile.
-
Continue heating until the entire sample has melted, as indicated by the return of the heat flow signal to the baseline.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the total heat of fusion (ΔH_f).
-
Perform a partial area analysis of the melting peak to determine the fraction melted (F) at various temperatures (T_s).
-
Plot T_s versus 1/F and perform a linear regression to determine the slope and the y-intercept (T_o).
-
Calculate the mole fraction of the impurity (X_2) using the van't Hoff equation.
-
The purity is then expressed as (1 - X_2) * 100%.
-
Comparative Analysis: DSC vs. Chromatographic Methods
While DSC is a powerful tool, it is essential to understand its performance in the context of other widely used purity determination techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[11][12]
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting point depression based on thermodynamic properties.[6] | Separation based on differential partitioning between a mobile and stationary phase.[13] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[14][15] |
| Purity Range | Best suited for high purity compounds (>98.5 mol%).[7][16] | Wide dynamic range, capable of detecting trace impurities. | Effective for a wide range of volatile and semi-volatile impurities.[17] |
| Impurity Identification | Does not identify the nature of the impurity, only the total mole fraction.[10] | Can identify and quantify individual impurities with appropriate reference standards.[18][19] | Coupled with Mass Spectrometry (GC-MS), provides excellent impurity identification.[20] |
| Sample Requirements | Small sample size (1-5 mg).[12] | Requires dissolution in a suitable solvent. | Sample must be volatile or derivatized to become volatile. |
| Analysis Time | Relatively fast, typically under an hour per sample.[12] | Can be time-consuming due to method development and run times. | Method development and analysis times can be significant. |
| Limitations | Not suitable for amorphous materials, compounds that decompose on melting, or when the impurity is insoluble in the melt.[11][16] | May miss impurities that do not have a chromophore for UV detection or co-elute with the main peak.[12][21] | Not suitable for non-volatile or thermally labile compounds. |
Causality Behind Experimental Choices
The choice of analytical technique for purity determination is dictated by the specific properties of the API and the information required.
-
Why DSC? DSC is an excellent choice for a rapid, global assessment of the total eutectic impurity content in a highly pure, crystalline substance like 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. Its reliance on a fundamental thermodynamic property makes it an absolute method that does not require impurity reference standards.[11] This is particularly advantageous in early-stage development when such standards may not be available.[19]
-
Why HPLC? When the identity and quantity of individual impurities are critical, HPLC is the method of choice.[13][18] For regulatory submissions, a validated, stability-indicating HPLC method is often required to track specific impurities and degradation products over time.
-
Why GC? If volatile impurities, such as residual solvents from the synthesis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol, are a concern, GC is the most appropriate technique.[15][22]
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the DSC purity results, a self-validating protocol should be implemented. This involves:
-
System Suitability: Analyzing a well-characterized purity standard before running the sample to verify the instrument's performance.
-
Linearity Check: The linearity of the van't Hoff plot itself serves as an internal validation of the data quality. Significant deviation from linearity may indicate issues such as sample decomposition or the presence of non-eutectic impurities.[6]
-
Orthogonal Method Confirmation: For critical applications, confirming the DSC purity results with an orthogonal method, such as HPLC, provides a high degree of confidence in the data. Discrepancies between the methods can often highlight the presence of impurities that are not detected by one of the techniques.
Conclusion
Differential Scanning Calorimetry offers a rapid, accurate, and resource-efficient method for determining the purity of highly crystalline compounds like 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol.[6] While it does not provide information on the identity of individual impurities, its strength lies in its ability to quantify the total mole fraction of eutectic impurities without the need for reference standards. For a comprehensive purity profile, DSC should be used in conjunction with chromatographic techniques like HPLC and GC. This multi-faceted approach ensures a thorough understanding of the impurity landscape, ultimately contributing to the development of safe and effective pharmaceutical products.
References
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Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support. (n.d.). Retrieved from [Link]
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ASTM E928-08, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2008. Retrieved from [Link]
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The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). Journal of Pharmaceutical and Biomedical Analysis, 49(4), 837-842. Retrieved from [Link]
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The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). ResearchGate. Retrieved from [Link]
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ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2003. Retrieved from [Link]
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The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (n.d.). Academia.edu. Retrieved from [Link]
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ASTM E928-01, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2001. Retrieved from [Link]
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E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. (2014). ASTM International. Retrieved from [Link]
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ASTM E928: Purity by DSC Method. (n.d.). Scribd. Retrieved from [Link]
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Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]
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HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. (2025). Protheragen. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Avomeen. Retrieved from [Link]
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HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025). Mastelf. Retrieved from [Link]
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Effective API analysis using UHPLC-UV and a single quadrupole mass detector. (2023). Technology Networks. Retrieved from [Link]
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Purity Determination and DSC Tzero™ Technology. (n.d.). TA Instruments. Retrieved from [Link]
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Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. (2019). Agilent. Retrieved from [Link]
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Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (n.d.). LCGC International. Retrieved from [Link]
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Precise Method for Purity Determination by Differential Scanning Calorimeter (DSC). (n.d.). J-STAGE. Retrieved from [Link]
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DSC purity. (n.d.). Mettler Toledo. Retrieved from [Link]
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Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. (n.d.). Organomation. Retrieved from [Link]
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Gas Chromatography (GC): Principles, Applications, and Advances in Analytical Chemistry. (n.d.). Research and Reviews. Retrieved from [Link]
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Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. Retrieved from [Link]
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Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). PubMed. Retrieved from [Link]
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1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. (2007). Semantic Scholar. Retrieved from [Link]
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Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2017). PMC. Retrieved from [Link]
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TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. (2021). Rasayan Journal of Chemistry. Retrieved from [Link]
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2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. (n.d.). PubChem. Retrieved from [Link]
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1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol vs mono-triazole analogs cytotoxicity comparison
The Architectural Advantage: Cytotoxicity and Efficacy Comparison of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol vs. Mono-Triazole Analogs
Executive Summary
The evolution of azole antifungals represents a masterclass in structure-activity relationship (SAR) optimization. At the core of modern, well-tolerated systemic therapeutics lies the 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol scaffold—the foundational architecture of fluconazole and its advanced derivatives. While early agricultural and clinical agents relied heavily on mono-triazole architectures, the paradigm shift toward bis-triazoles was driven by a critical need to widen the therapeutic index. This guide provides an objective, data-driven comparison of the cytotoxicity, target selectivity, and experimental validation workflows that distinguish bis-triazole cores from their mono-triazole counterparts.
Mechanistic Causality: Why Scaffold Geometry Dictates Toxicity
The primary biological target of triazole compounds is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis. As an application scientist, it is crucial to understand that the differential cytotoxicity between bis- and mono-triazoles is not coincidental; it is fundamentally dictated by binding kinetics and spatial geometry.
-
Mono-Triazole Analogs (e.g., Flusilazole): Molecules possessing a single triazole ring rely on the coordination of the basic nitrogen (N4) to the heme iron (Fe²⁺) in the CYP51 active site. Because they lack a secondary structural anchor, the hydrophobic tail of the molecule exhibits high conformational flexibility. This flexibility leads to promiscuous binding with mammalian cytochrome P450 enzymes (such as CYP3A4 and CYP2C9), resulting in off-target hepatotoxicity and elevated teratogenicity[1].
-
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol Scaffold: The bis-triazole architecture introduces a rigid, dual-engagement mechanism. One triazole ring coordinates with the heme iron, while the second triazole ring extends into the hydrophobic access channel of the apoprotein, engaging in highly specific van der Waals interactions. Furthermore, the tertiary hydroxyl group at the C2 position acts as a critical hydrogen bond donor to a conserved water molecule in the fungal CYP51 active site. This "lock-and-key" stabilization drastically increases fungal selectivity and prevents the molecule from fitting into the distinct active site topologies of mammalian CYPs, thereby minimizing host cytotoxicity[2] and[3].
Fig 1: Mechanistic divergence of bis-triazole vs mono-triazole target engagement and cytotoxicity.
Comparative Cytotoxicity and Efficacy Profiles
Quantitative in vitro studies consistently demonstrate the superior safety profile of the bis-triazole scaffold. Hepatotoxicity is the primary dose-limiting factor for azoles, making human hepatoma (HepG2) cell lines the gold standard for cytotoxicity screening. In direct comparisons, bis-triazoles generally exhibit stronger antimicrobial efficiency compared to their corresponding mono-triazole derivatives[4], while maintaining a vastly superior safety margin.
| Parameter | 1,3-Bis-Triazole Scaffold (Fluconazole Core) | Mono-Triazole Analogs (e.g., Flusilazole) |
| Target Enzyme Affinity (CYP51) | High (Dual-anchor binding) | Moderate to High (Single-anchor binding) |
| Mammalian CYP450 Cross-Reactivity | Low (High selectivity) | High (Promiscuous binding) |
| Hepatotoxicity (HepG2 IC₅₀) | ≥ 199.3 μg/mL (Low toxicity)[2] | < 50.0 μg/mL (High toxicity) |
| Teratogenic Threshold (In vitro) | ≥ 125 μM[1] | ≥ 6.25 μM[1] |
| Antimicrobial Efficacy | Superior (Broader spectrum)[4] | Moderate |
Self-Validating Experimental Workflows
To objectively validate the cytotoxicity and selectivity claims of novel triazole derivatives, researchers must employ robust, self-validating assay systems.
Protocol 1: High-Throughput Mammalian Cytotoxicity Profiling (MTT Assay)
Rationale: HepG2 cells are utilized because the liver is the primary site of azole metabolism; their use ensures that both the parent compound and potential reactive metabolites are evaluated. A 48-hour incubation is selected to allow for at least two cell doubling times, distinguishing true anti-proliferative effects from acute metabolic shock. Self-Validation Mechanism: The inclusion of a vehicle control (0.1% DMSO) normalizes baseline viability, while a positive control (e.g., Doxorubicin) confirms assay sensitivity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at a density of 5×103 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for adherence[5].
-
Compound Preparation: Prepare serial dilutions of the 1,3-bis-triazole and mono-triazole analogs in pure DMSO. Dilute these stocks into the culture media to achieve final concentrations ranging from 0.1 μM to 500 μM. Critical: Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Treatment: Aspirate the seeding media and apply the compound-dosed media. Include wells with 0.1% DMSO (Vehicle Control) and 10 μM Doxorubicin (Positive Control).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to purple formazan crystals[5].
-
Solubilization & Quantification: Carefully aspirate the media and add 150 μL of pure DMSO to each well to dissolve the formazan. Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (normalized response vs. log concentration).
Fig 2: Step-by-step MTT cytotoxicity screening workflow for triazole derivatives.
Protocol 2: Target Selectivity Validation (CYP Binding Difference Spectra)
Rationale: To definitively prove that the reduced cytotoxicity of bis-triazoles is due to lower mammalian CYP affinity, a spectral binding assay is required. Self-Validation Mechanism: Baseline carbon monoxide (CO) difference spectroscopy must first be performed to quantify the total active P450 concentration, ensuring the structural integrity of the enzyme preparations before compound testing.
Step-by-Step Methodology:
-
Isolate mammalian hepatic microsomes and recombinant fungal CYP51.
-
Dilute enzymes to a standard concentration (e.g., 1 μM P450) in potassium phosphate buffer (pH 7.4).
-
Record a baseline spectrum from 350 to 500 nm using a dual-beam spectrophotometer.
-
Titrate the triazole compounds (1-100 μM) into the sample cuvette.
-
Record the Type II difference spectra (peak at ~430 nm, trough at ~410 nm), which indicates the displacement of the native sixth axial water ligand by the triazole nitrogen.
-
Plot the spectral amplitude (ΔA₄₃₀-₄₁₀) against compound concentration to determine the dissociation constant (Kd). Bis-triazoles will demonstrate a significantly higher Kd (lower affinity) for mammalian microsomes compared to mono-triazoles, confirming their superior safety profile.
Sources
1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol proper disposal procedures
Comprehensive Laboratory Guide: Proper Handling and Disposal of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol Derivatives
For researchers and drug development professionals, managing the lifecycle of active pharmaceutical ingredients (APIs) and their precursors is as critical as their synthesis. 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol is a foundational structural motif found in several vital triazole antifungal agents, most notably fluconazole (CAS 86386-73-4) [1].
Because azole-based compounds are designed to be biologically active and metabolically stable, they pose significant environmental risks if disposed of improperly. They are resistant to standard biodegradation and can cause severe aquatic toxicity and endocrine disruption by inhibiting non-target cytochrome P450 enzymes in the environment. This guide outlines the causality-driven, field-proven methodologies for the safe laboratory disposal of these compounds.
Physico-Chemical Properties Governing Disposal
Understanding the physical and chemical nature of the compound is the first step in designing a self-validating disposal protocol. The stability of the 1,2,4-triazole ring dictates that standard neutralization is insufficient; aggressive thermal or oxidative destruction is required.
| Property | Value / Characteristic | Disposal Implication |
| Chemical Family | Triazole derivative / Pharmaceutical Precursor | High environmental persistence; cannot be drain-disposed. |
| Molecular Weight | ~306.27 g/mol (for difluoro derivatives) [3] | Forms stable particulate dust; requires HEPA filtration during solid handling. |
| Solubility | Soluble in DMSO, Methanol, 10% SDS in 0.01 M HCl [2] | Liquid waste is often mixed-solvent (aqueous/organic), requiring strict phase segregation. |
| Thermal Stability | High (Aromatic triazole rings) | Requires high-temperature incineration (>1000°C) to prevent the formation of toxic nitrogen oxides (NOx). |
Waste Segregation and Destruction Workflow
The following diagram illustrates the logical flow of waste segregation, treatment, and analytical verification required for professional laboratories handling azole derivatives.
Workflow for the segregation, degradation, and verification of triazole-containing waste.
Step-by-Step Disposal Methodologies
Do not rely on dilution. The protocols below ensure complete destruction of the active pharmacophore, protecting both laboratory personnel and downstream ecosystems.
Protocol A: Solid Waste and Powder Disposal
Causality: Powders of 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives carry a risk of inhalation and surface contamination. Thermal destruction is the only verified method for breaking the stable carbon-nitrogen bonds in the triazole rings without leaving persistent byproducts.
-
Collection: Sweep spilled powders using a wet-wipe method or a dedicated HEPA-filtered vacuum. Never dry-sweep, as this aerosolizes the API.
-
Containment: Place all contaminated wipes, empty reagent bottles, and disposable PPE (nitrile gloves, masks) into a chemically compatible, puncture-resistant, sealable hazardous waste container.
-
Labeling: Label clearly as "Hazardous Pharmaceutical Waste - Azole Derivatives (Toxic/Persistent)."
-
Destruction: Transfer the sealed containers to a licensed hazardous waste contractor for high-temperature incineration (>1000°C) . Ensure the facility utilizes gas scrubbers, as combusting nitrogen-rich triazoles generates hazardous NOx gases.
Protocol B: Liquid Waste Management
Causality: Liquid waste often contains solubilizing agents like DMSO or SDS [2]. Mixing aqueous and organic waste streams complicates downstream destruction and can lead to dangerous pressure buildup if incompatible solvents react.
-
Segregation: Strictly separate liquid waste into "Halogenated Organic," "Non-Halogenated Organic," and "Aqueous" carboys.
-
Organic Streams: Solvents containing dissolved triazoles (e.g., DMSO, methanol) must be collected in properly vented, grounded containers and sent for commercial solvent incineration.
-
Aqueous Streams: For aqueous solutions (e.g., cell culture media or assay buffers containing the compound), do not discharge to the municipal sewer. Collect in a dedicated aqueous waste carboy.
-
On-Site Treatment (Optional but Recommended): If your facility utilizes Advanced Oxidation Processes (AOPs) for wastewater, subject the aqueous stream to UV/H2O2 or ozonation to cleave the triazole rings prior to discharge.
-
Verification: To ensure a self-validating system, periodically sample the treated aqueous effluent. Utilize High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry to verify the absence of the parent compound (HPLC purity standards >90% are typically used to calibrate detection limits) [3].
Protocol C: Emergency Spill Response
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
PPE: Don appropriate PPE, including a lab coat, chemical-resistant nitrile gloves, and safety goggles. If the spill involves a large amount of dry powder outside a fume hood, an N95 or P100 particulate respirator is required.
-
Contain (Liquids): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.
-
Decontaminate: After removing the bulk material, wash the surface with a solvent in which the compound is highly soluble (e.g., a small amount of methanol or a 10% SDS solution) [2], followed by a thorough wash with soap and water. Collect all wash liquids into the hazardous liquid waste container.
References
-
Therapeutic Target Database. "Drug Information: Fluconazole." IDRB Lab. Available at:[Link]
Personal protective equipment for handling 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Handling 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol (CAS 76258-99-6)[1]—a critical structural intermediate in the synthesis of azole antifungals like fluconazole (CAS 86386-73-4)[2]—requires a deep understanding of its pharmacophore.
This guide provides a self-validating, causality-driven operational framework for researchers and drug development professionals. By understanding why a safety protocol exists, laboratory personnel can adapt to dynamic experimental conditions without compromising their health or the integrity of their research.
The Causality of Hazard: Why Strict PPE is Non-Negotiable
To design an effective safety protocol, we must first understand the molecular behavior of the compound. 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol contains two active triazole rings. In pharmacology, these rings are designed to bind tightly to the heme iron of cytochrome P450 (CYP450) enzymes[2].
While the therapeutic target is the fungal enzyme lanosterol 14α-demethylase (CYP51A1), occupational exposure bypasses therapeutic dosing controls. If aerosolized powder is inhaled or absorbed dermally, the compound enters systemic circulation and acts upon human off-target CYP450 enzymes (such as CYP3A4 and CYP2C9)[2]. This unintended inhibition can lead to severe hepatotoxicity, endocrine disruption, and reproductive toxicity (teratogenicity)[3].
Mechanistic pathway illustrating target efficacy and off-target human toxicity of triazoles.
Personal Protective Equipment (PPE) Matrix
Based on[3] and [4] for handling hazardous drugs, we do not merely wear PPE; we engineer a barrier system.
| Equipment Category | Technical Specification | Mechanistic Rationale |
| Respiratory | N95 or P100 Particulate Respirator (or PAPR for large spills) | Prevents inhalation of aerosolized API dust. Inhalation bypasses hepatic first-pass metabolism, delivering the toxin directly to systemic circulation. |
| Hand Protection | Double-layered, Chemotherapy-rated Nitrile Gloves | Triazole solvents can degrade standard latex, causing micro-perforations. Double-layering ensures a failsafe against dermal absorption. |
| Eye/Face | Chemical Splash Goggles & Full Face Shield | Protects highly vascularized mucous membranes from accidental splashes during the exothermic solubilization phase. |
| Body | Disposable, low-permeability gown (Closed back, knit cuffs) | Prevents the accumulation of electrostatic triazole particulates on personal clothing, eliminating secondary exposure risks. |
Operational Plan: Step-by-Step Handling Methodology
Handling this intermediate requires a closed-loop operational workflow to prevent environmental contamination.
SOP workflow for the safe handling of hazardous triazole intermediates.
Protocol: Weighing and Solubilization
-
Initialize Engineering Controls: Perform all handling within a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood with negative pressure[5].
-
Don PPE: Apply the PPE matrix outlined above. Ensure glove cuffs are pulled over the gown sleeves to seal the wrist junction.
-
Mitigate Electrostatic Dispersion: 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol powder is highly susceptible to static cling. Use anti-static weigh boats and a static eliminator (ionizer) to prevent the powder from aerosolizing upon container opening.
-
Transfer & Solubilization: Transfer the weighed powder into a sealed volumetric flask before removing it from the C-PEC. When adding solvent (e.g., DMSO or methanol), do so slowly. Rapid solvation can be mildly exothermic, causing solvent vapor to carry dissolved API into the breathing zone.
Decontamination & Disposal Plan
If a spill occurs, or when an experiment concludes, decontamination must chemically neutralize the threat, not just dilute it. We follow [6] for hazardous waste.
Protocol: Multi-Step Decontamination & Spill Cleanup
-
Containment: For liquid spills, immediately surround the area with highly absorbent, inert spill pads. For powder spills, gently cover with damp spill pads to prevent aerosolization[5][7]. Do not sweep.
-
Chemical Deactivation: Apply a 2% sodium hypochlorite (bleach) solution to the contaminated surface. The oxidative stress breaks down the active triazole rings, rendering the pharmacophore inactive. Allow a 5-minute contact time.
-
Neutralization & Cleaning: Wipe the surface with sterile water to remove bleach residue, followed by 70% Isopropyl Alcohol (IPA) to ensure the surface is chemically clean and sterile.
-
Waste Segregation (EPA Compliance):
-
Trace Waste: PPE, weigh boats, and wipes with residual amounts of the chemical must be placed in a designated yellow "Trace Chemotherapy/Hazardous" waste bin.
-
Bulk Waste: Unused chemical, highly saturated spill pads, or expired stock solutions must be placed in a rigid, sealable black "Bulk Hazardous Waste" container for high-temperature incineration[6].
-
References
-
National Center for Biotechnology Information (PubChem). Fluconazole | C13H12F2N6O | CID 3365. Retrieved from:[Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview. Retrieved from: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Recycling and Management. Retrieved from:[Link]
-
VelocityEHS. USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs. Retrieved from: [Link]
-
Duke University Safety Office. Safe Handling of Hazardous Drugs. Retrieved from:[Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
